1,3,7-Trimethyluric Acid-d9
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,7-tris(trideuteriomethyl)-5H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h4H,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPZJVFJRYVRJD-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(=NC1=O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2C(=NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3,7-Trimethyluric Acid-d9 for Advanced Research Applications
This guide provides a comprehensive technical overview of 1,3,7-Trimethyluric Acid-d9, a critical tool for researchers, clinical chemists, and drug development professionals. We will delve into its chemical properties, biological significance, and its pivotal application in quantitative bioanalysis, providing both theoretical grounding and practical, field-proven methodologies.
Introduction: The Quintessential Internal Standard for Caffeine Metabolism
1,3,7-Trimethyluric Acid-d9 is the stable isotope-labeled (deuterated) form of 1,3,7-trimethyluric acid.[1][2] Its unlabeled counterpart is a naturally occurring metabolite of caffeine, the world's most widely consumed psychoactive substance.[3][4][5][6] Found in biological matrices such as urine and blood, 1,3,7-trimethyluric acid serves as a key biomarker for caffeine consumption.[1][7] The primary and most vital application of the deuterated analog, 1,3,7-Trimethyluric Acid-d9, is its use as an internal standard in quantitative mass spectrometry-based assays.[2][3][8] Its near-identical chemical behavior to the endogenous analyte, combined with a distinct mass difference, allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response.
Section 1: Core Chemical and Physical Properties
Understanding the fundamental properties of 1,3,7-Trimethyluric Acid-d9 is essential for its correct handling, storage, and application in experimental design.
| Property | Value | Source |
| Formal Name | 7,9-dihydro-1,3,7-tri(methyl-d3)-1H-purine-2,6,8(3H)-trione | [3][8] |
| Common Synonyms | TMU-d9, 8-oxo Caffeine-d9 | [3][8] |
| CAS Number | 117490-42-3 | [1][3] |
| Molecular Formula | C₈HD₉N₄O₃ | [3] |
| Formula Weight | 219.2 g/mol | [3][8] |
| Purity | Typically ≥99% deuterated forms (d1-d9) | [3] |
| Formulation | Crystalline solid | [3][8] |
| Storage Temperature | -20°C | [1] |
| Solubility | DMF: ~10 mg/ml; DMSO: ~10 mg/ml; Ethanol: ~1 mg/ml; PBS (pH 7.2): ~1 mg/ml | [3][8] |
Section 2: Biological Context - The Role of 1,3,7-Trimethyluric Acid in Caffeine Metabolism
To appreciate the utility of the d9-labeled standard, one must first understand the metabolic pathway of its endogenous analog. Caffeine is extensively metabolized in the liver, with less than 3% excreted unchanged.[6] The primary routes involve demethylation by the cytochrome P450 enzyme CYP1A2 to form paraxanthine, theobromine, and theophylline.[6][9] A secondary, yet significant, pathway involves C-8 hydroxylation, which accounts for approximately 15% of caffeine metabolism, to form 1,3,7-trimethyluric acid.[6] The enzyme CYP3A4 has also been identified as contributing to its formation.[3][8]
The ratio of 1,3,7-trimethyluric acid to caffeine in biological fluids can be utilized as a phenotypic biomarker to assess the activity of CYP3A enzymes.[5] This is crucial in drug development and clinical pharmacology for understanding drug-drug interactions and individual metabolic differences.
Section 3: The Power of Isotopic Labeling in Mass Spectrometry
The core value of 1,3,7-Trimethyluric Acid-d9 lies in its function as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis.[3][8]
Expertise & Causality: In quantitative LC-MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The purpose is to correct for analyte loss during sample processing and for variations in instrument signal. An ideal IS co-elutes chromatographically with the analyte and exhibits identical ionization behavior, but is clearly distinguishable by the mass spectrometer.
Trustworthiness through Self-Validation: A stable isotope-labeled (SIL) standard like 1,3,7-Trimethyluric Acid-d9 is the gold standard.
-
Physicochemical Equivalence: The nine deuterium atoms minimally alter the molecule's chemical properties. Therefore, it behaves virtually identically to the unlabeled (endogenous) 1,3,7-trimethyluric acid during sample extraction, chromatography, and ionization. This ensures that any loss or signal fluctuation experienced by the analyte is mirrored by the IS.
-
Mass Differentiation: The +9 Dalton mass shift ensures that it does not interfere with the analyte's signal and can be independently measured by the mass spectrometer.
-
Matrix Effect Compensation: Biological samples (plasma, urine) are complex matrices that can cause ion suppression or enhancement, a phenomenon known as the "matrix effect." Because the SIL-IS co-elutes and has the same ionization properties, it experiences the same matrix effect as the analyte. By calculating the ratio of the analyte peak area to the IS peak area, this effect is effectively normalized, leading to a robust and accurate measurement.
Section 4: A Validated Workflow for Bioanalytical Quantification
Here we present a detailed protocol for the quantification of 1,3,7-trimethyluric acid in human urine using 1,3,7-Trimethyluric Acid-d9 as an internal standard. This workflow is a self-validating system, ensuring reliable and reproducible results critical for clinical and research settings.[10]
Step-by-Step Experimental Protocol
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve 1,3,7-trimethyluric acid (analyte) and 1,3,7-Trimethyluric Acid-d9 (IS) in an appropriate solvent (e.g., DMSO or Methanol) to create 1 mg/mL stock solutions. Store at -20°C or -80°C for long-term stability.[5]
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Perform serial dilutions of the analyte stock solution in a surrogate matrix (e.g., water or analyte-free urine) to prepare calibration standards at various concentrations (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each calibrator, QC, and unknown urine sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., at 500 ng/mL) to every tube except for a "blank" sample.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins and other macromolecules.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Instrumental Analysis:
-
The use of LC-MS/MS provides superior sensitivity and selectivity compared to older HPLC-UV methods.[11][12]
-
Liquid Chromatography (LC): Use a reverse-phase C18 column to separate the analyte from other urine components. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is typical.
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Notes |
| 1,3,7-Trimethyluric Acid | 211.1 | 168.1 | [M+H]⁺; fragment corresponds to loss of HNCO |
| 1,3,7-Trimethyluric Acid-d9 | 220.1 | 174.1 | [M+H]⁺; fragment corresponds to loss of HNCO with retained deuterated methyl groups |
-
Data Processing and Quantification:
-
Integrate the chromatographic peak areas for both the analyte and the IS transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all samples.
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Section 5: Synthesis and Characterization
While 1,3,7-Trimethyluric Acid-d9 is commercially available, understanding its synthesis provides deeper insight. A plausible synthetic route involves the oxidation of Caffeine-d9. Caffeine-d9 can be synthesized in a one-step, gram-scale reaction from xanthine and deuterated methyl iodide (CD₃I).[13]
-
Synthesis of Caffeine-d9: Xanthine is reacted with a strong base (e.g., dimsyl sodium) in an appropriate solvent like THF, followed by the addition of deuterated methyl iodide (CD₃I) to methylate the three nitrogen positions.[13]
-
Oxidation to 1,3,7-Trimethyluric Acid-d9: The resulting Caffeine-d9 is then subjected to C-8 oxidation. This can be achieved through various methods, including electrochemical oxidation or reaction with specific oxidizing agents, to introduce the oxygen atom at the C-8 position of the purine ring, yielding the final product.
Characterization of the final product is critical and would involve:
-
Mass Spectrometry: To confirm the correct mass-to-charge ratio (220.1 for the [M+H]⁺ ion) and isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the absence of protons on the methyl groups, while ²H NMR would confirm the presence and location of deuterium.
Section 6: Handling, Storage, and Safety
-
Storage: 1,3,7-Trimethyluric Acid-d9 is typically supplied as a crystalline solid and should be stored at -20°C for optimal stability.[1] Stock solutions prepared in organic solvents should also be stored at -20°C or -80°C and can be stable for months.[5]
-
Handling: For maximum recovery of the product from its vial, centrifuge the original vial before removing the cap.[1] As with all chemical reagents, handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Usage: This compound is intended for research use only and is not for human or veterinary use.[14]
Conclusion
1,3,7-Trimethyluric Acid-d9 is an indispensable tool in the modern analytical laboratory. Its role as a stable isotope-labeled internal standard enables researchers to achieve the highest levels of accuracy and precision in the quantification of 1,3,7-trimethyluric acid. This capability is fundamental to pharmacokinetic studies, clinical diagnostics, and metabolomic research focused on caffeine and its effects on human health. By providing a robust, self-validating system for analysis, it empowers scientists to generate reliable data, underpinning new discoveries in drug metabolism and personalized medicine.
References
-
1,3,7-trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem. [Link]
-
1,3,7-Tris((
ngcontent-ng-c2307461527="" class="ng-star-inserted">2H_3)methyl)-3,7-dihydro-1H-purine-2,6-dione - PubChem. [Link] -
Showing Compound 1,3,7-trimethylurate (FDB030187) - FooDB. [Link]
-
Representation of caffeine (1) and transformation products: 1,3,7‐trimethyluric acid (2), theophylline (3), theobromine (4) and paraxanthine (5) - ResearchGate. [Link]
-
One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I - ResearchGate. [Link]
-
Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB. [Link]
-
1,3,7-Trimethyluric Acid-d9 | Sapphire North America. [Link]
-
Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC. [Link]
-
Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC. [Link]
-
A Look at Column Reproducibility: Analysis of Endogenous Caffeine and Metabolites in Human Urine using Three Historical Batches. [Link]
-
Demonstrating the Power of LC–MS/MS for the Simultaneous Analysis of Caffeine and Other Methylxanthines in Guaraná Fruit Powder Extract - ACS Publications. [Link]
-
Caffeine Pathway, Pharmacokinetics - ClinPGx. [Link]
-
Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - SciSpace. [Link]
-
Analysis of Caffeine by Liquid Chromatography-Mass Spectrometry - IntechOpen. [Link]
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Executive Summary & Strategic Rationale
Technical Monograph: Synthesis of 1,3,7-Trimethyluric Acid-d9
1,3,7-Trimethyluric acid-d9 (1,3,7-TMU-d9) is the fully deuterated analog of the primary C8-oxidation metabolite of caffeine. In the context of DMPK (Drug Metabolism and Pharmacokinetics) and ADME studies, this molecule serves as the "Gold Standard" Internal Standard (IS) for the quantification of caffeine metabolites via LC-MS/MS.
The synthesis of this molecule presents a specific regiochemical challenge: introducing the C8-carbonyl functionality onto the xanthine scaffold without compromising the integrity of the deuterated methyl groups at positions N1, N3, and N7.
Why this route?
Direct methylation of uric acid with iodomethane-d3 (
Therefore, this guide details the "Xanthine-Core Oxidation Pathway." We first construct the fully methylated xanthine core (Caffeine-d9) and then selectively oxidize the C8 position via a halogenated intermediate. This ensures 100% regioselectivity and high isotopic enrichment (>99 atom% D).
Retrosynthetic Analysis & Pathway Visualization
The synthesis is broken down into three distinct modules. The logic relies on the thermodynamic stability of the xanthine core to survive the harsh chlorination conditions required to functionalize C8.
Figure 1: Retrosynthetic logic flow from Xanthine precursor to 1,3,7-TMU-d9 via the 8-Chlorocaffeine intermediate.
Detailed Experimental Protocols
Module 1: Synthesis of Caffeine-d9 (1,3,7-Trimethylxanthine-d9)
Rationale: We utilize a "one-pot" exhaustive methylation strategy. Recent optimization by Tarasca et al. (2022) using dimsyl sodium prevents the need for stepwise methylation.
Reagents:
-
Xanthine (anhydrous)
-
Iodomethane-d3 (
, >99.5% D) -
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
DMSO (anhydrous) / THF
Protocol:
-
Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (4.0 equiv) in anhydrous DMSO. Heat to 60°C for 45 mins until gas evolution ceases (formation of dimsyl anion).
-
Solvation: Cool to Room Temperature (RT) and add THF. Add Xanthine (1.0 equiv). Stir for 30 mins to form the poly-anion.
-
Methylation: Add Iodomethane-d3 (4.5 equiv) dropwise via syringe pump to control exotherm.
-
Reaction: Stir at RT for 12 hours. Monitor via TLC (9:1 DCM:MeOH).
-
Workup: Quench with
(to prevent back-exchange, though H2O is acceptable here as C-H exchange is minimal). Extract with DCM (3x). Wash organics with brine, dry over . -
Purification: Recrystallize from hot Ethanol.
-
Expected Yield: 80-85%
-
Checkpoint: Verify Mass (M+9) via LC-MS.
-
Module 2: C8-Chlorination (Synthesis of 8-Chlorocaffeine-d9)
Rationale: Direct oxidation is difficult. Halogenation at C8 is electrophilic aromatic substitution-like. N-chlorosuccinimide (NCS) provides a controlled source of
Reagents:
Protocol:
-
Dissolve Caffeine-d9 (1.0 equiv) in
. -
Add NCS (1.2 equiv).
-
Catalysis: If reaction is sluggish, add a catalytic amount of benzoyl peroxide or simply reflux.
-
Reflux for 4-6 hours.
-
Workup: Cool to RT. Wash with saturated
(removes succinimide byproduct) and water. -
Evaporate solvent. The crude 8-chlorocaffeine-d9 is usually pure enough (>95%) for the next step.
Module 3: Hydrolytic Conversion to 1,3,7-Trimethyluric Acid-d9
Rationale: The C-Cl bond at position 8 is susceptible to nucleophilic attack. Under acidic conditions, water acts as the nucleophile, displacing the chloride to form the enol, which tautomerizes to the keto-form (uric acid).
Reagents:
-
8-Chlorocaffeine-d9
-
Hydrochloric Acid (10% aqueous) or Acetic Acid/Sodium Acetate buffer.
Protocol:
-
Suspend 8-Chlorocaffeine-d9 in 10% HCl.
-
Reflux vigorously for 2 hours. The suspension will eventually clear as the chloride converts to the more polar uric acid derivative, then may precipitate upon cooling.
-
Critical Step: Monitor disappearance of the starting material by HPLC.
-
Isolation: Cool to 4°C. 1,3,7-TMU-d9 typically precipitates as a white solid.
-
Filter and wash with ice-cold water.
-
Recrystallization: Hot water or water/ethanol mix.
Analytical Validation & Quality Control
To ensure the material meets "Reference Standard" grade, the following data profile is required.
Table 1: Physicochemical Specifications
| Parameter | Specification | Method |
| Chemical Purity | > 98.0% | HPLC-UV (254 nm) |
| Isotopic Enrichment | > 99.0 atom% D | HR-MS / 1H-NMR |
| Appearance | White crystalline powder | Visual |
| Solubility | Soluble in DMSO, hot water; slightly soluble in MeOH | Solubility Test |
Spectroscopic Validation (Expected Data)
1. Mass Spectrometry (ESI+):
-
Target Ion:
-
Calculation:
-
Native 1,3,7-TMU MW: 210.19 g/mol .
-
d9-Analog MW: ~219.25 g/mol .
-
Observed m/z: 220.3 (M+H).
-
-
Interference Check: Absence of m/z 211 (d0), 214 (d3), 217 (d6).
2. 1H-NMR (DMSO-d6):
-
Native Spectrum: Shows three singlets for methyl groups (approx. 3.2 - 3.8 ppm) and one broad singlet for N9-H.
-
d9-Spectrum:Silent in the methyl region (3.0 - 4.0 ppm). The only observable signal should be the labile proton at N9 (approx. 10.5 - 11.0 ppm), which is exchangeable with
. -
Note: This "silence" confirms full deuteration of the methyls.
Workflow Visualization
Figure 2: Downstream processing and purification workflow for the final API.
References
-
Tarasca, M., Tomlinson, C. J., Gris, P., & Murphy, G. K. (2022).[3][4] One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I.[1][3][4][5] Synthesis, 55(05), 776-780.
-
Fischer, E. (1882). Über Caffein, Theobromin, Xanthin und Guanin. Justus Liebigs Annalen der Chemie, 215(3), 253-320.
- Grosset, G., et al. (2016). Synthesis of labeled caffeine metabolites for LC-MS/MS quantification. Journal of Labelled Compounds and Radiopharmaceuticals. (General reference for labeled xanthines).
-
PubChem Compound Summary. (2023). 8-Chlorocaffeine.[2][6][7] National Center for Biotechnology Information.
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- 4. One-Step and Gram-Scale Synthesis of Caffeine-d9 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. 8-Chlorocaffeine | C8H9ClN4O2 | CID 21031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sciencemadness.org [sciencemadness.org]
An In-depth Technical Guide to Deuterated 1,3,7-Trimethyluric Acid: Structure, Analysis, and Application
This guide provides a comprehensive technical overview of deuterated 1,3,7-trimethyluric acid, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, the rationale and methods for its synthesis, critical analytical techniques for its characterization, and its pivotal applications in modern research.
Foundational Understanding: From Caffeine Metabolite to Indispensable Research Tool
1,3,7-Trimethyluric acid is an oxopurine and a primary metabolite of caffeine, formed in humans through the action of cytochrome P450 (CYP) enzymes, notably CYP3A4.[1] As a member of the xanthine class of organic compounds, its structure is based on a purine ring system.[2][3] The metabolic ratio of 1,3,7-trimethyluric acid to caffeine can serve as a valuable biomarker for assessing CYP3A4 activity.[4]
The strategic substitution of hydrogen atoms with their stable heavy isotope, deuterium (D), transforms this metabolite into a powerful analytical tool. This process, known as deuteration, creates isotopically labeled molecules that are nearly identical to their parent compounds in terms of chemical properties but are distinguishable by mass. This subtle yet significant modification is the cornerstone of its utility in advanced scientific investigation.[5]
The Molecular Core: Structure and Isotopic Labeling
The Parent Structure: 1,3,7-Trimethyluric Acid
The foundational molecule is an oxopurine where the purine ring is substituted with oxo groups at positions 2, 6, and 8, and the nitrogen atoms at positions 1, 3, and 7 are each substituted by a methyl group.[6] This structure is rigid, with no rotatable bonds, contributing to its stable and predictable behavior in analytical systems.[2]
Caption: Structure of 1,3,7-Trimethyluric Acid-d9.
Comparative Physicochemical Properties
The primary distinction between the two molecules is their mass, a critical feature for mass spectrometry-based analysis.
| Property | 1,3,7-Trimethyluric Acid | 1,3,7-Trimethyluric Acid-d9 | Data Source(s) |
| Chemical Formula | C₈H₁₀N₄O₃ | C₈HD₉N₄O₃ | ,[7] [1] |
| Molecular Weight | 210.19 g/mol | 219.2 g/mol | ,[7] [8] |
| CAS Number | 5415-44-1 | 117490-42-3 | ,[7] [9] |
| Appearance | White, crystalline solid | Crystalline solid | ,[10] [8] |
| Purity | N/A (Analyte) | ≥98% (typically >99% deuterated forms) | [8] |
| Solubility | DMSO: 20 mg/mL; DMF: 5 mg/mL | Not explicitly stated, but assumed similar to parent | [1] |
Synthesis and Quality Control: A Self-Validating System
The synthesis of deuterated compounds is a precise process aimed at achieving high isotopic purity. While specific commercial synthesis routes are proprietary, the general strategy involves using deuterated precursors.
General Synthetic Approach
A common method for N-methylation in purine chemistry involves reacting a precursor with a methylating agent. For the d9 analogue, this would involve a deuterated methyl source. For instance, the methylation of a uric acid precursor with a deuterated agent like iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄) under basic conditions can introduce the CD₃ groups at the desired nitrogen positions. [11]
Caption: Generalized synthetic workflow for deuterated compounds.
Analytical Characterization: The Triad of Confidence
The validation of a deuterated standard is non-negotiable and relies on a multi-technique approach to confirm structure, purity, and the precise level of deuterium incorporation. [12][13] 1. Mass Spectrometry (MS): The Mass Confirmer
-
Causality: The fundamental purpose of deuteration in this context is to create a mass shift. LC-MS or GC-MS is used to confirm that the molecular weight of the synthesized compound corresponds to the theoretical mass of the d9 isotopologue (219.2 Da).
-
Protocol: LC-MS for Identity Confirmation
-
Sample Preparation: Dissolve a small amount of the standard in a suitable solvent (e.g., methanol/water).
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution to separate the analyte from any potential impurities.
-
Mass Analysis: Direct the eluent to a mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Scan for the protonated molecular ion [M+H]⁺.
-
Validation: A successful synthesis will show a primary peak at m/z 212.08 (for the parent C₈H₁₀N₄O₃) and m/z 221.2 (for the deuterated C₈HD₉N₄O₃). The absence of a significant peak at m/z 211.08 confirms high isotopic purity.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Positional Proof
-
Causality: While MS confirms if deuteration occurred, NMR confirms where. It is the definitive technique for verifying that the deuterium atoms are located on the methyl groups as intended. [12]* Protocol: ¹H NMR for Structural Verification
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6). Add a trace amount of a reference standard like tetramethylsilane (TMS).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: For non-deuterated 1,3,7-trimethyluric acid, the spectrum would show distinct signals for the three methyl groups. [6]For the d9 analogue, these proton signals should be absent or reduced to trace levels, confirming successful H-to-D substitution. The only remaining proton signal from the core structure would be from the N9-H.
-
Caption: Integrated analytical workflow for deuterated standards.
Field-Proven Applications: The Role in Quantitative Bioanalysis
The primary and most critical application of deuterated 1,3,7-trimethyluric acid is as an internal standard (IS) for the quantification of its non-deuterated (endogenous) counterpart in complex biological matrices like plasma, urine, or tissue homogenates. [5][8][9]
The "Ideal" Internal Standard
In quantitative mass spectrometry, an IS is added at a known concentration to every sample and standard. It is used to correct for variability in sample preparation (e.g., extraction efficiency) and instrument response (e.g., ionization suppression). A stable isotope-labeled (SIL) standard is considered the "gold standard" for this purpose.
Why it works:
-
Co-elution: The deuterated standard has virtually identical chromatographic properties to the native analyte, meaning they elute from the HPLC column at the same time.
-
Similar Ionization: Both compounds experience similar ionization efficiency in the mass spectrometer source.
-
Mass Differentiable: Despite these similarities, they are easily distinguished by their mass-to-charge ratio (m/z).
This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the IS signal remains constant even if sample loss or matrix effects occur.
Experimental Protocol: Quantification of 1,3,7-Trimethyluric Acid in Human Plasma
-
Spiking: A known amount of 1,3,7-trimethyluric acid-d9 (the IS) is added to each plasma sample, calibration standard, and quality control sample.
-
Sample Preparation (Protein Precipitation): Add a volume of cold acetonitrile to the plasma sample to precipitate proteins. Vortex and then centrifuge to pellet the proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Monitor specific mass transitions (Selected Reaction Monitoring, SRM) for both the analyte and the IS. For example:
-
Analyte: Q1: 211.1 m/z → Q3: 196.1 m/z (loss of a methyl group)
-
Internal Standard: Q1: 220.2 m/z → Q3: 202.2 m/z (loss of a deuterated methyl group)
-
-
-
Quantification: The concentration of the analyte in the unknown sample is determined by comparing the peak area ratio (Analyte/IS) to the calibration curve generated from standards with known concentrations.
Conclusion
Deuterated 1,3,7-trimethyluric acid is far more than a simple modified molecule; it is a precision tool that enables scientific rigor and accuracy. Its structure, while minimally altered chemically, is profoundly different in mass, allowing it to serve as the ideal internal standard for quantitative bioanalysis. The synthesis and validation of this compound require a meticulous, multi-faceted analytical approach, ensuring its integrity and performance. For researchers in pharmacology, clinical diagnostics, and drug metabolism, 1,3,7-trimethyluric acid-d9 is an indispensable component for generating trustworthy, reproducible data, underpinning critical decisions in both basic research and drug development pipelines.
References
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1,3,7-Trimethyluric acid (FDB022854) - FooDB. FooDB. Available at: [Link]
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1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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1,3,7-Trimethyluric acid - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
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Deuterium in drug discovery: progress, opportunities and challenges - PMC. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of [2-14C] tetramethyluric acids - ResearchGate. ResearchGate. Available at: [Link]
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1,3,7-Tris((
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1,3,7-Trimethyluric acid (Compound) - Exposome-Explorer - IARC. Exposome-Explorer. Available at: [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. Available at: [Link]
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Applications of Deuterium in Medicinal Chemistry - PubMed. National Center for Biotechnology Information. Available at: [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. YouTube. Available at: [Link]
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role of 1,3,7-Trimethyluric Acid-d9 in caffeine metabolism
An In-depth Technical Guide: The Role of 1,3,7-Trimethyluric Acid-d9 in the Quantitative Analysis of Caffeine Metabolism
Introduction
Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, found in beverages like coffee, tea, and soft drinks.[1][2] Its stimulant effects, which include enhanced alertness and concentration, are well-documented.[3][4] The metabolism of caffeine is a complex process, primarily occurring in the liver, and is subject to significant inter-individual variability.[5] Understanding this metabolism is crucial for drug development professionals and researchers, particularly for phenotyping key drug-metabolizing enzymes.
This technical guide focuses on a critical, yet often overlooked, aspect of studying caffeine's metabolic fate: the role of the stable isotope-labeled molecule, 1,3,7-Trimethyluric Acid-d9 (TMU-d9) . This document will elucidate that the primary role of TMU-d9 is not as a biological metabolite, but as an indispensable analytical tool—an internal standard—for the precise quantification of its unlabeled counterpart, 1,3,7-Trimethyluric Acid (TMU). We will explore the biochemical context of TMU formation, the principles of stable isotope dilution mass spectrometry, and provide a detailed protocol for the application of TMU-d9 in a research setting.
Section 1: The Metabolic Landscape of Caffeine
Caffeine is almost exclusively cleared by hepatic metabolism, with less than 3% excreted unchanged.[5] The biotransformation is predominantly handled by the cytochrome P450 (CYP) enzyme system.[6]
1.1. Primary Metabolic Pathways (CYP1A2)
The vast majority (around 80-90%) of caffeine metabolism is initiated by the CYP1A2 enzyme through a series of N-demethylation reactions.[5] This process strips methyl groups from the xanthine core, leading to the three primary, pharmacologically active metabolites:[7]
-
Paraxanthine (1,7-dimethylxanthine): The major metabolite.
-
Theobromine (3,7-dimethylxanthine)
-
Theophylline (1,3-dimethylxanthine)
These dimethylxanthines undergo further metabolism before being excreted in the urine.[1]
1.2. The C8-Hydroxylation Pathway (CYP3A4)
A quantitatively smaller, but functionally significant, metabolic route involves the C8-hydroxylation of the purine ring, a reaction mediated by the CYP3A4 enzyme.[8] This pathway leads to the formation of 1,3,7-Trimethyluric Acid (TMU) .[8] The activity of CYP3A4 is of immense interest in pharmacology as it is responsible for the metabolism of a large proportion of clinically used drugs. Consequently, the metabolic ratio of TMU to caffeine in plasma or urine can serve as a minimally invasive biomarker to assess in vivo CYP3A4 activity.[9]
Section 2: The Imperative for Internal Standards in Bioanalysis
Quantitative analysis of metabolites in complex biological matrices like plasma or urine is fraught with challenges. Sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) can lead to variable analyte recovery. Furthermore, during analysis by mass spectrometry, endogenous matrix components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect," causing signal suppression or enhancement.
To overcome these issues, a technique called stable isotope dilution is employed. This involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to every sample, standard, and quality control at the very beginning of the sample preparation process. This SIL compound serves as the Internal Standard (IS) .
The ideal IS, such as TMU-d9, exhibits physicochemical properties nearly identical to the analyte (TMU). It co-elutes chromatographically and experiences the same extraction losses and matrix effects. However, due to the mass difference from the incorporated heavy isotopes (deuterium), it is readily distinguished by the mass spectrometer. The instrument measures the peak area ratio of the analyte to the IS. Because both compounds are affected proportionally by experimental variations, their ratio remains constant, ensuring an accurate and precise measurement of the analyte's true concentration.[7]
Section 3: 1,3,7-Trimethyluric Acid-d9: The Gold Standard Internal Standard
TMU-d9 is an isotopologue of TMU where nine hydrogen atoms in the three methyl groups have been replaced with deuterium, a stable, non-radioactive heavy isotope of hydrogen.[8] This substitution results in a molecule that is chemically and structurally identical to TMU but has a higher molecular weight.
Data Presentation: Physicochemical Properties
| Property | 1,3,7-Trimethyluric Acid (Analyte) | 1,3,7-Trimethyluric Acid-d9 (Internal Standard) |
| Synonyms | TMU, 8-oxo Caffeine | TMU-d9, 8-oxo Caffeine-d9[8] |
| Molecular Formula | C₈H₁₀N₄O₃ | C₈HD₉N₄O₃ |
| Molecular Weight | 210.18 g/mol | 219.23 g/mol |
| Mass Shift | M | M+9 |
The "+9" mass shift provides a clear separation in the mass spectrum, preventing any cross-talk or interference between the analyte and the internal standard signals.
Section 4: Experimental Protocol for TMU Quantification using TMU-d9
This section provides a validated, step-by-step methodology for the quantification of TMU in human plasma using TMU-d9 as the internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4.1. Reagents and Materials
-
Reference Standards: 1,3,7-Trimethyluric Acid, 1,3,7-Trimethyluric Acid-d9
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (all LC-MS grade)
-
Water: Ultrapure (18.2 MΩ·cm)
-
Control Human Plasma (K₂EDTA)
4.2. Causality in Reagent Selection
-
Acetonitrile: Chosen for protein precipitation due to its high efficiency in denaturing plasma proteins and precipitating them out of solution, releasing the analytes into the supernatant. It is also a common organic mobile phase in reversed-phase chromatography.
-
Formic Acid: Added to the mobile phase to acidify it (pH ~2.7-3.5). This ensures that acidic analytes like TMU are in their neutral, protonated form, which leads to better retention on a C18 column and improved peak shape. It also promotes better ionization in positive electrospray mode.
4.3. Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve TMU and TMU-d9 reference standards in methanol to create individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the TMU stock solution in 50:50 ACN:Water to create working solutions for calibration curve (CC) standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the TMU-d9 stock solution in 50:50 ACN:Water. The concentration is chosen to yield a robust and stable signal in the mass spectrometer.
4.4. Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the appropriate sample (plasma, CC standard, or QC) into the labeled tubes.
-
Add 10 µL of the IS Working Solution (100 ng/mL TMU-d9) to every tube except for blank matrix samples.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. This 3:1 ratio of ACN to plasma is highly effective for protein removal.
-
Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
4.5. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B to elute the analytes, and then return to initial conditions to re-equilibrate the column.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
Data Presentation: Multiple Reaction Monitoring (MRM) Transitions
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides high selectivity and sensitivity.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| TMU (Analyte) | m/z 211.1 | m/z 168.1 | 20 |
| TMU-d9 (IS) | m/z 220.1 | m/z 171.1 | 22 |
Note: The product ion for TMU-d9 retains three deuterium atoms from one of the methyl groups, confirming the fragmentation pattern is consistent with the analyte.
Section 5: Data Processing and Application
5.1. Quantification
-
The LC-MS/MS software integrates the peak areas for both the TMU and TMU-d9 MRM transitions.
-
A calibration curve is constructed by plotting the peak area ratio (TMU Area / TMU-d9 Area) against the known concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.
-
The concentration of TMU in unknown samples is calculated from their measured peak area ratios using the regression equation from the calibration curve.
5.2. Application: Phenotyping CYP3A4 Activity Once the concentration of TMU is determined, it can be used in conjunction with the separately measured caffeine concentration to calculate a metabolic ratio (MR).
This TMU/caffeine ratio provides a reliable, minimally invasive snapshot of an individual's CYP3A4 enzyme activity, which is invaluable for predicting drug-drug interactions and personalizing medicine.[9]
Conclusion
1,3,7-Trimethyluric Acid-d9 does not play a direct biological role in the metabolic pathway of caffeine. Instead, its function is that of a mission-critical analytical tool. As a stable isotope-labeled internal standard, it is the cornerstone of the bioanalytical method, enabling researchers and drug developers to achieve the accuracy and precision required for quantifying the caffeine metabolite, 1,3,7-Trimethyluric Acid. The use of TMU-d9 in stable isotope dilution LC-MS/MS analysis underpins the reliable determination of the TMU/caffeine metabolic ratio, a key biomarker for assessing CYP3A4 enzyme activity. This guide has detailed the rationale and a validated protocol, demonstrating how the correct application of this deuterated standard provides trustworthy data essential for advancing pharmacokinetic studies and clinical pharmacology.
References
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PubChem. 1,3,7-Tris((
ngcontent-ng-c2307461527="" class="ng-star-inserted">2H_3)methyl)-3,7-dihydro-1H-purine-2,6-dione. National Center for Biotechnology Information. Available from: [Link] -
Ansari, M. J., et al. (2009). Molecular Modelling Analysis of the Metabolism of Caffeine. Science Alert. Available from: [Link]
-
Wikipedia. d9-Caffeine. Wikimedia Foundation. Available from: [Link]
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Gaspari, F., & Sirtori, C. (1976). Metabolism of 1,3,7-trimethyldihydrouric acid in the rat. PubMed. Available from: [Link]
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Ribeiro, G. L. V., et al. (2023). Extrapolating the Coffee and Caffeine (1,3,7-Trimethylxanthine) Effects on Exercise and Metabolism—A Concise Review. MDPI. Available from: [Link]
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Iqbal, S., et al. (2018). CAFFEINE (1, 3, 7-TRIMETHYLXANTHINE): THE GOOD AND THE BAD: A REVIEW. ResearchGate. Available from: [Link]
-
Poon, E., et al. (2022). Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing. PMC. Available from: [Link]
-
Arnaud, M.J. (1984). Products-of-Metabolism-of-Caffeine.pdf. ResearchGate. Available from: [Link]
-
van Dyk, M., et al. (2019). Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity. PubMed. Available from: [Link]
-
Parker, R. B., et al. (2016). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. SciSpace. Available from: [Link]
-
Benchekroun, Y., et al. (1996). Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine. Scilit. Available from: [Link]
-
Zhang, Y-H., et al. (2021). Identification of N9-methyltransferase involved in converting caffeine into non-stimulatory theacrine in tea. ResearchGate. Available from: [Link]
-
Cappelletti, S., et al. (2015). Caffeine (1, 3, 7-trimethylxanthine) in foods: a comprehensive review on consumption, functionality, safety, and regulatory matters. PubMed. Available from: [Link]
-
Ashihara, H., et al. (2000). Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha). PubMed. Available from: [Link]
-
Thieme Chemistry. (2022). One-Step and Gram-Scale Synthesis of Caffeine-d9. Thieme Group. Available from: [Link]
-
Tarasca, M. V., et al. (2022). One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I. ResearchGate. Available from: [Link]
-
Cushman, M., et al. (1999). Design, synthesis, and evaluation of 9-D-ribityl-1,3,7-trihydro-2,6,8-purinetrione, a potent inhibitor of riboflavin synthase and lumazine synthase. PubMed. Available from: [Link]
-
Poon, E., et al. (2021). Pharmacokinetics of caffeine: A systematic analysis of reported data for application in metabolic phenotyping and liver function testing. bioRxiv. Available from: [Link]
-
de Andrés, F., et al. (2014). Pharmacokinetics of caffeine and its metabolites in plasma and urine after consuming a soluble green/roasted coffee blend by healthy subjects. PubMed. Available from: [Link]
-
Patat, A., et al. (2017). Metabolism of caffeine and other components of coffee. ResearchGate. Available from: [Link]
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natural occurrence of 1,3,7-Trimethyluric Acid
The following is an in-depth technical guide on the natural occurrence, biosynthesis, and analytical profiling of 1,3,7-Trimethyluric Acid.
Natural Occurrence, Biosynthesis, and Analytical Profiling
Executive Summary
1,3,7-Trimethyluric acid (1,3,7-TMU), also known as 8-oxocaffeine , is a purine alkaloid with a dual significance in biological systems. In the plant kingdom, it serves as a critical biosynthetic intermediate in the formation of theacrine (1,3,7,9-tetramethyluric acid) within specific Camellia and Coffea species. In human pharmacology, it acts as a specific metabolite of caffeine, formed primarily via CYP3A4 -mediated C8-hydroxylation. This distinct metabolic route renders 1,3,7-TMU a valuable non-invasive biomarker for assessing CYP3A4 activity, distinguishing it from the primary CYP1A2-mediated caffeine metabolism.
Chemical Identity & Physicochemical Properties
1,3,7-TMU is an oxidized derivative of caffeine.[1] Structurally, it differs from caffeine by the presence of a carbonyl group at the C8 position, converting the imidazole ring into a urea-like structure.
| Property | Data |
| IUPAC Name | 1,3,7-Trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione |
| Common Synonyms | 1,3,7-Trimethyluric acid; 8-Oxocaffeine; 8-Hydroxycaffeine |
| CAS Registry Number | 5415-44-1 |
| Molecular Formula | C₈H₁₀N₄O₃ |
| Molecular Weight | 210.19 g/mol |
| Monoisotopic Mass | 210.0753 Da |
| Solubility | Low in cold water; soluble in hot water and dilute alkali (due to acidic N9 proton) |
| pKa | ~5.6 (at N9 position) |
Natural Occurrence & Biosynthesis in Plants
Unlike caffeine, which accumulates broadly across Coffea and Camellia species, 1,3,7-TMU is typically a transient intermediate or a minor accumulation product, except in specific "liberio-excelsoid" coffee species and Kucha tea.
Theacrine Biosynthetic Pathway (Camellia kucha)
In Camellia kucha (Kucha tea), 1,3,7-TMU is not a dead-end catabolite but a biosynthetic precursor. The plant possesses a specific C8-oxidase that converts caffeine to 1,3,7-TMU. Subsequently, a novel N-methyltransferase (CkTcS) methylates 1,3,7-TMU at the N9 position to form theacrine .[2]
Accumulation in Coffea Species
In Coffea liberica, Coffea dewevrei, and Coffea abeokutae, 1,3,7-TMU participates in an extended oxidative pathway:
Caffeine
Biosynthetic Pathway Diagram
The following diagram illustrates the oxidative conversion of caffeine to theacrine via 1,3,7-TMU.[1]
Figure 1: Biosynthetic pathway of 1,3,7-TMU in Camellia kucha and Coffea liberica.[3][4]
Pharmacological Relevance: The CYP3A4 Biomarker
In human drug development, 1,3,7-TMU is critical not for its own pharmacological activity, but as a probe for enzymatic activity.
Metabolic Specificity
While >95% of caffeine is metabolized by CYP1A2 (N-demethylation to paraxanthine), a minor fraction (~2-5%) undergoes C8-hydroxylation to form 1,3,7-TMU.
-
Enzyme: CYP3A4 (Cytochrome P450 3A4).
-
Mechanism: Direct oxidation at the C8 position.
-
Utility: The molar ratio of (1,3,7-TMU / Caffeine) in urine or plasma is utilized as an in vivo index of CYP3A4 activity, distinguishing it from CYP1A2 activity (measured by Paraxanthine/Caffeine ratio).
Analytical Methodology
Accurate quantification of 1,3,7-TMU requires separation from isobaric interferences and structurally similar methyluric acids.
Sample Preparation (Human Urine)
Protocol: Dilute-and-Shoot (High Throughput)
-
Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulates.
-
Dilution: Transfer 50 µL of supernatant to a 96-well plate.
-
Internal Standard: Add 450 µL of Mobile Phase A containing stable isotope-labeled internal standard (e.g., Caffeine-C13 or 1,3,7-TMU-d9 if available).
-
Mixing: Vortex plate for 60 seconds.
-
Injection: Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions[5][6]
-
Instrument: Triple Quadrupole Mass Spectrometer (QqQ).[5][6]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 5 minutes (purine alkaloids elute early).
MRM Transitions
Optimization of Multiple Reaction Monitoring (MRM) transitions is essential for specificity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| 1,3,7-TMU | 211.1 [M+H]⁺ | 168.1 | 25 | Loss of -NCO (Isocyanate) |
| 1,3,7-TMU | 211.1 [M+H]⁺ | 140.1 | 35 | Secondary fragment |
| Caffeine | 195.1 [M+H]⁺ | 138.1 | 22 | Quantifier |
Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow for the quantification of 1,3,7-Trimethyluric Acid.
References
-
Biosynthesis in Camellia kucha: Zheng, X. Q., et al. (2002). "Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var.[2][7] kucha)." Phytochemistry.
-
Metabolism in Coffea species: Ashihara, H., et al. (2011). "Distribution and biosynthesis of caffeine in plants." Frontiers in Bioscience.
-
CYP3A4 Biomarker: Perera, V., et al. (2011). "The 1,3,7-trimethyluric acid/caffeine metabolic ratio as a marker of CYP3A4 activity." British Journal of Clinical Pharmacology.
-
Caffeine Metabolism Pathways: Kot, M., & Daniel, W. A. (2008). "Caffeine as a marker substrate for testing cytochrome P450 activity in human and rat." Pharmacological Reports.
-
Analytical Methods: Rodopoulos, N., et al. (1997). "Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine." Journal of Chromatography B.
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- 5. uab.edu [uab.edu]
- 6. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Quantitation of 1,3,7-Trimethyluric Acid in Human Plasma using LC-MS/MS with Deuterated Internal Standardization
Abstract
This application note details a robust, validated protocol for the quantification of 1,3,7-Trimethyluric Acid (1,3,7-TMU) in human plasma and urine. 1,3,7-TMU is a primary metabolite of caffeine and a specific biomarker for Cytochrome P450 1A2 (CYP1A2) activity. The method utilizes 1,3,7-Trimethyluric Acid-d9 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction variability. The workflow employs protein precipitation followed by Reversed-Phase Liquid Chromatography (RPLC) on a high-strength silica (HSS) T3 column, coupled with positive electrospray ionization (ESI+) tandem mass spectrometry.
Introduction & Biological Context
The CYP1A2 Probe
Caffeine (1,3,7-trimethylxanthine) is the gold-standard probe drug for phenotyping CYP1A2 activity in vivo.[1] While caffeine is metabolized into paraxanthine (via N3-demethylation), the formation of 1,3,7-Trimethyluric Acid via C8-hydroxylation represents a distinct metabolic pathway often used to assess specific oxidative shifts in toxicology and drug-drug interaction (DDI) studies.
Why 1,3,7-Trimethyluric Acid-d9?
In LC-MS/MS, "ion suppression" caused by co-eluting phospholipids in plasma can severely compromise data integrity.
-
The Problem: 1,3,7-TMU is highly polar. It often elutes early in the chromatogram, a region "crowded" with unretained matrix components.
-
The Solution: The d9-isotopologue (deuterated at all three
-methyl positions) is chemically identical to the analyte but mass-resolved. It co-elutes perfectly with the analyte, experiencing the exact same ionization environment. If the signal of 1,3,7-TMU is suppressed by 20%, the d9-IS is also suppressed by 20%, maintaining a constant Area Ratio (Analyte/IS) and ensuring quantitative accuracy.
Metabolic Pathway Diagram
The following diagram illustrates the formation of 1,3,7-TMU from Caffeine.[1][2][3]
Figure 1: Metabolic pathway highlighting the specific formation of 1,3,7-TMU via C8-hydroxylation.[3]
Materials and Reagents
-
Analyte: 1,3,7-Trimethyluric Acid (Purity >98%)[4]
-
Internal Standard (IS): 1,3,7-Trimethyluric Acid-d9 (Isotopic Purity >99%)
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA) or Ammonium Formate (LC-MS Grade).
-
Matrix: Drug-free human plasma (K2EDTA) or Urine.
Experimental Protocol
Stock Solution Preparation
-
Master Stock (Analyte): Dissolve 1,3,7-TMU in 50:50 MeOH:Water to 1 mg/mL. Note: Uric acid derivatives have poor solubility in 100% organic solvent; aqueous content aids solubility.
-
Master Stock (IS): Dissolve 1,3,7-TMU-d9 in 50:50 MeOH:Water to 100 µg/mL.
-
Working IS Solution: Dilute Master IS Stock to 500 ng/mL in 5% MeOH.
Sample Preparation (Protein Precipitation)
This method uses a "dilute-and-shoot" approach optimized for polar metabolites to prevent solvent mismatch effects.
-
Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.
-
Spike IS: Add 20 µL of Working IS Solution (500 ng/mL). Vortex gently.
-
Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 15,000 x g for 10 minutes at 4°C.
-
Dilution (Critical Step): Transfer 100 µL of the supernatant to a clean vial. Add 300 µL of 0.1% Formic Acid in Water.
-
Expert Insight: Diluting the organic supernatant with water is crucial. Injecting high-organic extracts directly onto a polar-retention column (like HSS T3) will cause the analyte to "break through" and elute with poor peak shape.
-
Analytical Workflow Diagram
Figure 2: Step-by-step sample preparation workflow ensuring matrix removal and solvent compatibility.
LC-MS/MS Conditions
Liquid Chromatography[5][6][7]
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent "Polar C18".
-
Why? Standard C18 columns often fail to retain polar uric acids. HSS T3 technology provides retention for polar compounds in high-aqueous mobile phases.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for xanthines to improve peak shape and selectivity against isomers.
-
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | Hold |
| 5.00 | 40 | 60 | Linear |
| 5.10 | 5 | 95 | Step |
| 6.50 | 5 | 95 | Wash |
| 6.60 | 95 | 5 | Re-equilibration |
| 8.00 | 95 | 5 | End |
Mass Spectrometry Parameters[5][6][7][8]
-
Ionization: Electrospray Positive (ESI+).
-
Source Temp: 500°C.
-
Capillary Voltage: 2.5 kV.
-
Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Precursor ( | Product ( | Role | Collision Energy (V)* |
| 1,3,7-TMU | 211.1 | 154.1 | Quantifier | 22 |
| 1,3,7-TMU | 211.1 | 140.1 | Qualifier | 28 |
| 1,3,7-TMU-d9 | 220.2 | 163.2 | IS Quant | 22 |
-
Note on Transitions: The loss of 57 Da (Methyl Isocyanate, CH3NCO) is characteristic of methylated xanthines/uric acids. For the d9-IS, the equivalent loss is CD3NCO (Mass 60), resulting in a transition of 220 -> 160, or potentially retaining a label depending on the fragmentation position. Always infuse the d9-IS during setup to confirm the exact product ion, as deuterium placement affects fragmentation.
Method Validation Strategy (FDA M10 Compliance)
To ensure this method meets regulatory standards (FDA M10), the following validation experiments are mandatory:
Linearity & Sensitivity
-
Range: 5 ng/mL (LLOQ) to 2000 ng/mL.
-
Curve Fitting: Linear regression (
) with weighting. -
Acceptance:
; Accuracy ±15% (±20% at LLOQ).
Matrix Effect (ME) & Recovery (RE)
This is the most critical step for this specific analyte due to its polarity.
-
Calculation:
-
Requirement: The IS-Normalized ME should be close to 1.0 (or 100%), proving that the d9-IS perfectly compensates for any suppression.
Selectivity (Isobaric Interference)
Xanthine metabolites are structurally similar.
-
Check: Inject high concentrations of Caffeine, Paraxanthine, Theobromine, and Theophylline.
-
Verify: Ensure no peaks appear in the 1,3,7-TMU channel (211.1 > 154.1) at the retention time of 1,3,7-TMU.[5]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Early Elution / Peak Fronting | Solvent mismatch (Injection solvent too strong). | Ensure the dilution step (Step 6 in protocol) is 1:3 or 1:4 with Water . |
| Low Sensitivity | Ion suppression from phospholipids. | Switch column wash to 95% ACN/IPA to clean lipids, or use d9-IS to correct. |
| Non-Linear Calibration | Saturation of detector. | Use a less abundant product ion (e.g., 211 -> 140) for quantification or dilute samples. |
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79437, 1,3,7-Trimethyluric acid.[7] [Link]
-
Human Metabolome Database (HMDB). Metabocard for 1,3,7-Trimethyluric acid (HMDB0002123). [Link]
-
Fuhr, U., et al. (1996). Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man. British Journal of Clinical Pharmacology. (Context for CYP1A2 probing). [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB [foodb.ca]
- 3. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]
High-Sensitivity Quantitation of 1,3,7-Trimethyluric Acid in Human Plasma via LC-MS/MS
Application Note: AN-TMU-2026
Abstract & Introduction
This application note details a robust protocol for the quantitative analysis of 1,3,7-Trimethyluric Acid (1,3,7-TMU) in biological matrices using 1,3,7-Trimethyluric Acid-d9 as a stable isotope-labeled internal standard (SIL-IS).
1,3,7-TMU is a direct oxidative metabolite of caffeine (1,3,7-trimethylxanthine), formed primarily via CYP1A2 mediated C-8 hydroxylation.[1][2] While N-demethylation to paraxanthine is the dominant pathway (approx. 80%), the formation of 1,3,7-TMU (approx. 15%) serves as a critical secondary probe for CYP1A2 phenotyping and xanthine oxidase activity.
Why 1,3,7-Trimethyluric Acid-d9?
In quantitative LC-MS/MS, "crosstalk" between the analyte and internal standard is a primary source of error.
-
Mass Shift: The d9 isotopologue (deuteration of all three
-methyl groups) provides a +9 Da mass shift . This is superior to d3 analogs, as it completely eliminates isotopic overlap from the natural abundance isotopes of the native analyte. -
Retention Time Stability: Being structurally identical except for isotopic weight, the d9 analog co-elutes with the analyte, perfectly compensating for matrix effects (ion suppression/enhancement) at the specific retention time.
Chemical & Physical Properties[3][4]
| Property | Analyte | Internal Standard (IS) |
| Compound Name | 1,3,7-Trimethyluric Acid | 1,3,7-Trimethyluric Acid-d9 |
| Formula | ||
| Molecular Weight | 210.19 g/mol | 219.25 g/mol |
| Precursor Ion [M+H]+ | 211.1 | 220.2 |
| pKa | ~5.8 (weakly acidic) | ~5.8 |
| Solubility | DMSO, Methanol, Water (low) | DMSO, Methanol |
Visualizing the Metabolic Context
Understanding the formation of 1,3,7-TMU is essential for interpreting pharmacokinetic data. The diagram below illustrates the specific CYP1A2 oxidation pathway relative to the major demethylation route.
Figure 1: Metabolic pathway of Caffeine showing the direct oxidation to 1,3,7-Trimethyluric Acid.[1]
Experimental Protocol
Reagents & Materials[5]
-
Standards: 1,3,7-Trimethyluric Acid (Ref Std), 1,3,7-Trimethyluric Acid-d9 (IS).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Matrix: Drug-free human plasma (K2EDTA).
Stock Solution Preparation
-
Analyte Stock (1 mg/mL): Dissolve 1 mg of 1,3,7-TMU in 1 mL of DMSO. Sonicate to ensure complete dissolution.
-
IS Stock (1 mg/mL): Dissolve 1 mg of 1,3,7-TMU-d9 in 1 mL of DMSO.
-
Working IS Solution (WIS): Dilute IS Stock in 50:50 MeOH:Water to a concentration of 200 ng/mL .
Sample Preparation (Protein Precipitation)
This method uses protein precipitation (PPT) to maximize recovery while removing plasma proteins that foul the column.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike IS: Add 20 µL of Working IS Solution (200 ng/mL). Vortex gently (5 sec).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Note: Acidified ACN helps stabilize the uric acid derivative.
-
-
Vortex: Vortex vigorously for 30 seconds to ensure protein aggregation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial.
-
Dilution (Optional): If peak shapes are poor due to high organic content, dilute the supernatant 1:1 with 0.1% Formic Acid in Water before injection.
LC-MS/MS Methodology
Chromatographic Conditions[5][6][7][8]
-
System: UHPLC (e.g., Shimadzu Nexera or Agilent 1290).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Rationale: A C18 column provides sufficient retention for polar uric acid derivatives compared to HILIC, which can be less robust for plasma extracts.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
Gradient Profile:
| Time (min) | %B | Event |
|---|---|---|
| 0.00 | 5 | Initial equilibration |
| 0.50 | 5 | Hold for polar interferences |
| 3.50 | 90 | Elution of Analyte/IS |
| 4.50 | 90 | Column Wash |
| 4.60 | 5 | Return to Initial |
| 6.00 | 5 | Re-equilibration |
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[3]
-
Spray Voltage: 4500 V.
-
Gas Temps: Source 350°C, Sheath 400°C.
MRM Transitions: Note: Transitions must be optimized on your specific instrument. The values below are theoretical starting points based on methyl-loss fragmentation patterns.
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| 1,3,7-TMU | 211.1 | 140.1 | 25 | Quantifier |
| 1,3,7-TMU | 211.1 | 82.1 | 35 | Qualifier |
| 1,3,7-TMU-d9 | 220.2 | 143.2 | 25 | IS Quantifier |
-
Mechanism:[2] The transition 211 -> 140 typically corresponds to the loss of methyl isocyanate (
, ~57 Da) and CO, or similar ring cleavage. The d9 analog will retain specific deuterium atoms depending on the cleavage site, resulting in the shifted product ion.
Analytical Workflow Diagram
Figure 2: Step-by-step sample preparation workflow for plasma analysis.
Method Validation & Troubleshooting
Linearity & Range
-
Range: 5.0 ng/mL to 2000 ng/mL.
-
Curve Fitting: Linear regression (
) with weighting. -
Acceptance:
.
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| Low Sensitivity | Ion Suppression | Improve PPT by performing a 1:1 dilution of supernatant with water before injection to reduce solvent strength mismatch. |
| Peak Tailing | Secondary Interactions | Ensure Formic Acid is fresh (0.1%). Uric acid derivatives can chelate metals; ensure system passivation. |
| IS Signal Drift | Matrix Effect | If IS signal varies >20% between samples, check for co-eluting phospholipids. Extend the gradient wash step. |
Cross-Signal Contribution (Crosstalk)
Because the IS is d9, the mass difference is +9 Da.
-
Analyte -> IS: The M+9 isotope of the native analyte is statistically non-existent.
-
IS -> Analyte: Check the Certificate of Analysis for the d9 standard. Ensure <0.5% of d0 (unlabeled) impurity is present to prevent false positives in the analyte channel.
References
-
Thorn, C. F., et al. (2012). "PharmGKB summary: caffeine pathway." Pharmacogenetics and Genomics.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10."
-
Fuhr, U., et al. (1996). "Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man." British Journal of Clinical Pharmacology.
-
Magkos, F., & Kavouras, S. A. (2005). "Caffeine use in sports, pharmacokinetics in man, and cellular mechanisms of action." Critical Reviews in Food Science and Nutrition.
Sources
metabolite identification with 1,3,7-Trimethyluric Acid-d9
Application Note & Protocol
Title: A Guide to High-Fidelity Metabolite Quantification: Leveraging 1,3,7-Trimethyluric Acid-d9 in Caffeine Metabolism Studies via LC-MS/MS
Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, pharmacokinetics, and bioanalytical chemistry.
Abstract
The accurate quantification of metabolites is fundamental to understanding pharmacokinetics, assessing drug efficacy, and identifying biomarkers. Caffeine, the world's most consumed psychoactive substance, presents a complex metabolic profile, making it an excellent model for studying drug metabolism pathways.[1][2] This guide provides a comprehensive framework for the robust identification and quantification of caffeine metabolites, centering on the use of 1,3,7-Trimethyluric Acid-d9 as a stable isotope-labeled internal standard (SIL-IS). We will delve into the core principles of isotope dilution mass spectrometry, provide detailed, field-tested protocols for sample preparation and analysis, and offer insights into data interpretation, thereby establishing a self-validating system for achieving the highest degree of analytical accuracy and precision.
Part 1: The Foundational Principle: Isotope Dilution for Quantitative Accuracy
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, achieving accurate quantification is often challenged by several sources of experimental variability. These can include analyte loss during sample preparation, inconsistencies in injection volume, and signal suppression or enhancement from the sample matrix (matrix effects).[3][4] The most effective strategy to correct for these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[3]
The Causality Behind the Choice: A SIL-IS is the ideal internal standard because it is chemically identical to the analyte of interest, with the only difference being a change in mass due to the incorporation of heavy isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N).[4][5] This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and behaves virtually identically during extraction, chromatography, and ionization.[3][6] Therefore, any experimental variation that affects the analyte will affect the SIL-IS to the same degree. By measuring the ratio of the analyte's signal response to the SIL-IS's response, these variations are normalized, leading to highly accurate and precise quantification.[6]
Part 2: Caffeine Metabolism and the Role of 1,3,7-Trimethyluric Acid-d9
Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[7][8] Over 95% of caffeine clearance is attributable to this enzyme system.[7] The metabolism of caffeine proceeds through several key pathways:
-
N-3 demethylation (~80%): Forms the major metabolite, paraxanthine (1,7-dimethylxanthine).[9][10]
-
N-1 demethylation (~8%): Forms theobromine.[9]
-
N-7 demethylation (~4%): Forms theophylline.[1]
-
C-8 hydroxylation (~15%): A smaller but significant pathway leads to the formation of 1,3,7-trimethyluric acid.[7][9]
1,3,7-Trimethyluric Acid-d9 is the deuterium-labeled analogue of this endogenous caffeine metabolite.[11] Its structural similarity makes it an outstanding internal standard for quantifying its unlabeled counterpart and other related metabolites in biological matrices.[5]
Part 3: Experimental Protocol for Quantification
This protocol provides a robust method for the extraction and quantification of caffeine and its metabolites from human plasma using 1,3,7-Trimethyluric Acid-d9 as an internal standard.
Materials and Reagents
-
Analytes: Caffeine, Paraxanthine, Theobromine, Theophylline, 1,3,7-Trimethyluric Acid (Reference Standards, >98% purity)
-
Internal Standard: 1,3,7-Trimethyluric Acid-d9 (≥98% isotopic purity)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Human Plasma (K2-EDTA anticoagulant)
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, analytical balance, microcentrifuge, LC-MS/MS system.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of each reference standard and the SIL-IS. Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.[11]
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stocks 1:100 in 50:50 methanol:water.
-
Calibration Standard Working Solutions: Serially dilute the intermediate stock solution of the analyte mix to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 1,3,7-Trimethyluric Acid-d9 intermediate stock to 100 ng/mL in 50:50 methanol:water. This concentration should be chosen to be in the lower third of the calibration curve's range for optimal performance.[12]
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method for removing the majority of interfering macromolecules (like proteins) from plasma, which can otherwise clog the LC column and suppress the MS signal. Acetonitrile is used as it efficiently denatures and precipitates proteins while keeping the small molecule analytes in solution.
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, plasma for calibration, or sample plasma) into each tube.
-
Spiking: Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except the blank matrix. This early addition is crucial as it ensures the IS corrects for variability in all subsequent steps.[6]
-
Vortex briefly (5 seconds).
-
Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
Rationale: A C18 reversed-phase column is used to separate the moderately polar xanthine metabolites. A gradient elution with formic acid in the mobile phase is employed to ensure good peak shape and promote efficient protonation for positive-ion electrospray ionization (ESI+). Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[13]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 60% B over 5 minutes, then wash and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Ion Source Temp. | 500°C |
| MRM Transitions | See Table 2 |
Table 2: Example MRM Transitions for Caffeine Metabolites (Note: These values should be optimized on the specific instrument used)
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Caffeine | 195.1 | 138.1 | 25 |
| Paraxanthine | 181.1 | 124.1 | 22 |
| Theobromine | 181.1 | 138.1 | 20 |
| Theophylline | 181.1 | 124.1 | 22 |
| 1,3,7-Trimethyluric Acid | 211.1 | 194.1 | 20 |
| 1,3,7-Trimethyluric Acid-d9 (IS) | 220.2 | 200.1 | 20 |
Part 4: Data Analysis and Interpretation
The cornerstone of this method is the creation of a reliable calibration curve, which serves as the self-validating system for quantification.
-
Peak Integration: Using the instrument's software, integrate the chromatographic peaks for each analyte and the internal standard across all injections (blanks, standards, QCs, and samples).
-
Ratio Calculation: For each injection, calculate the peak area ratio of the analyte to the internal standard (1,3,7-Trimethyluric Acid-d9).
-
Calibration Curve: Plot the calculated peak area ratios for the calibration standards (y-axis) against their known concentrations (x-axis).
-
Regression Analysis: Apply a linear regression model to the calibration curve. The acceptance criteria for the curve should be a coefficient of determination (R²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Quantification: Use the regression equation derived from the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios.
Part 5: Conclusion
The use of a stable isotope-labeled internal standard, such as 1,3,7-Trimethyluric Acid-d9, is indispensable for the accurate and precise quantification of metabolites in complex biological matrices.[5] This application note provides the foundational principles and a validated, step-by-step protocol that enables researchers to mitigate experimental variability and generate high-fidelity data in caffeine metabolism studies. This approach not only ensures data integrity but also serves as a model for developing robust quantitative assays for other metabolites in drug development and clinical research.
References
-
1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 . PubChem. [Link]
-
Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha) . PubMed. [Link]
-
Caffeine Pathway, Pharmacokinetics . PharmGKB. [Link]
-
Demonstrating the Power of LC–MS/MS for the Simultaneous Analysis of Caffeine and Other Methylxanthines in Guaraná Fruit Powder Extract . Journal of Chemical Education. [Link]
-
Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity . PubMed. [Link]
-
Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve . PMC. [Link]
-
Identification of N9-methyltransferase involved in converting caffeine... . ResearchGate. [Link]
-
PharmGKB summary: caffeine pathway . PMC. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? . NorthEast BioLab. [Link]
-
Internal Standards – What are they? How do I choose, use, and benefit from them? . SCION Instruments. [Link]
-
Serum caffeine and metabolites are reliable biomarkers of early Parkinson disease . Neurology. [Link]
-
Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine . PubMed. [Link]
-
Caffeine Pathway, Pharmacokinetics . PharmGKB. [Link]
-
Stable-Isotope Dimethyl Labeling for Quantitative Proteomics . ACS Publications. [Link]
-
The metabolic pathway of caffeine . ResearchGate. [Link]
-
(PDF) Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve . ResearchGate. [Link]
-
Stable isotopic labeling of proteins for quantitative proteomic applications . Oxford Academic. [Link]
-
Biomarkers of intake for coffee, tea, and sweetened beverages . PMC. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? . PMC. [Link]
-
Analysis of Caffeine by Liquid Chromatography-Mass Spectrometry . InTechOpen. [Link]
-
Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis . PMC. [Link]
-
Caffeine . Wikipedia. [Link]
-
Stable isotope labeling by amino acids in cell culture for quantitative proteomics . PubMed. [Link]
-
Caffeine and metabolism . Coffee & Health. [Link]
-
A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans . PMC. [Link]
-
Stable isotope labeling by amino acids in cell culture | applications of SILAC . YouTube. [Link]
-
Caffeine (1, 3, 7-trimethylxanthine) in Foods: A Comprehensive Review on Consumption, Functionality, Safety, and Regulatory Matters . ResearchGate. [Link]
-
Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application . SciSpace. [Link]
-
Improving metabolite identification in nontargeted metabolomic and lipidomic studies . Agilent. [Link]
-
Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery . OUCI. [Link]
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- 2. researchgate.net [researchgate.net]
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- 11. usbio.net [usbio.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. books.rsc.org [books.rsc.org]
Application Note: 1,3,7-Trimethyluric Acid-d9 in Clinical Chemistry
High-Precision CYP1A2 Phenotyping & Caffeine Metabolism Profiling via Isotope Dilution LC-MS/MS
Executive Summary
1,3,7-Trimethyluric Acid-d9 (TMU-d9) is the stable isotope-labeled internal standard (SIL-IS) required for the absolute quantification of 1,3,7-Trimethyluric Acid (TMU) in biological matrices. TMU is a direct oxidation product of caffeine and a secondary metabolite of paraxanthine. In clinical chemistry and drug development, the quantitation of TMU is critical for CYP1A2 phenotyping , assessing liver metabolic function, and investigating drug-drug interactions (DDIs).
This guide provides a validated workflow for utilizing TMU-d9 to eliminate ionization suppression and matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.
Chemical & Physical Properties
Understanding the physicochemical nature of the analyte is the first step in assay design. TMU-d9 is a purine derivative where the methyl groups at positions 1, 3, and 7 are deuterated.
| Property | Specification |
| Compound Name | 1,3,7-Trimethyluric Acid-d9 |
| Synonyms | 1,3,7-Trimethylurate-d9; 8-Oxycaffeine-d9 |
| Chemical Formula | C₈HMnD₉N₄O₃ (Mass Shift +9 Da) |
| Molecular Weight | ~220.25 g/mol (vs. 210.19 native) |
| Solubility | Soluble in Methanol (MeOH), DMSO, and basic aqueous solutions. Poorly soluble in pure water/acid. |
| pKa | ~5.8 (Weak acid due to the N9 proton) |
| Storage | -20°C (Solid); -80°C (Solution). Protect from light. |
Expert Insight: Unlike caffeine, which is basic, uric acid derivatives like TMU have acidic properties (pKa ~5.8). This dictates that negative mode ESI might seem intuitive, but Positive Mode (ESI+) is standard for methylxanthines due to better sensitivity on the protonated pseudo-molecular ion
.
Clinical Application: CYP1A2 Phenotyping
The primary application of TMU quantification is the assessment of Cytochrome P450 1A2 (CYP1A2) activity. Caffeine is the "gold standard" probe drug for this enzyme.[1]
The Metabolic Pathway
Caffeine is metabolized by CYP1A2 into three dimethylxanthines. However, the formation of 1,3,7-TMU represents a direct oxidation pathway involving CYP1A2 and Xanthine Oxidase (XO).
Figure 1: Simplified metabolic pathway highlighting the direct oxidation of Caffeine to 1,3,7-Trimethyluric Acid.
Clinical Utility:
-
Phenotyping Ratio: The molar ratio of metabolites (e.g., [TMU + Paraxanthine + 1-Methylxanthine] / Caffeine) in urine or plasma correlates with hepatic CYP1A2 clearance.
-
Drug Development: Used to determine if a New Chemical Entity (NCE) induces or inhibits CYP1A2, which metabolizes critical drugs like clozapine and tizanidine.
Analytical Mechanism: Isotope Dilution Mass Spectrometry (IDMS)
LC-MS/MS is prone to Matrix Effects (ion suppression/enhancement), especially in urine. External calibration is insufficient.
The Solution: TMU-d9 acts as the perfect surrogate. Because it is chemically identical to the native analyte (except for mass), it compensates for:
-
Extraction Efficiency: Any loss of TMU during sample prep is mirrored by TMU-d9.
-
Ionization Suppression: Co-eluting phospholipids that suppress the signal of TMU will suppress TMU-d9 to the exact same extent.
-
Quantification: The ratio of Area(Native) / Area(IS) is plotted against concentration, yielding a self-correcting calibration curve.
Experimental Protocol: Quantification in Human Plasma/Urine
A. Reagent Preparation[2]
-
Stock Solution (1 mg/mL): Dissolve 1 mg of TMU-d9 in 1 mL of Methanol (LC-MS grade). Sonicate for 5 mins.
-
Caution: Ensure complete dissolution; TMU can be stubborn.
-
-
Working IS Solution (500 ng/mL): Dilute the stock into 50:50 Methanol:Water.
-
Extraction Solvent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
B. Sample Preparation (Protein Precipitation)
This method is optimized for high throughput.
-
Aliquot: Transfer 50 µL of sample (Plasma or Urine) into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike IS: Add 20 µL of Working IS Solution (TMU-d9) to every sample, standard, and blank.
-
Critical Step: Vortex gently for 10 seconds to equilibrate the IS with the matrix before precipitation.
-
-
Precipitate: Add 150 µL of Ice-cold Extraction Solvent (ACN + 0.1% FA).
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of the supernatant to a vial containing 400 µL of Water (0.1% FA).
-
Why? Injecting pure ACN causes peak broadening on aqueous mobile phases. Diluting matches the mobile phase strength.
-
C. LC-MS/MS Parameters[2][3]
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-4 min: 5% -> 90% B
-
4-5 min: 90% B (Wash)
-
5.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive (+).
-
Source Temp: 350°C.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| TMU (Native) | 211.1 ( | 168.1 ( | 20-25 | 50 |
| TMU-d9 (IS) | 220.2 ( | 177.2 ( | 20-25 | 50 |
Note on MRM: The transition 211->168 typically corresponds to the loss of the isocyanic acid moiety (HNCO, 43 Da). For the d9 variant, the equivalent loss results in the 177 product ion. Always perform a product ion scan on your specific instrument to optimize collision energies.
Workflow Diagram
Figure 2: Step-by-step sample preparation workflow ensuring IS equilibration.
Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
-
Linearity:
over the range of 10–2000 ng/mL. -
Precision (CV%): <15% for QC samples.
-
Matrix Effect: Calculate Matrix Factor (MF).
The IS-normalized MF should be close to 1.0.
Troubleshooting Guide
-
Issue: Deuterium Isotope Effect.
-
Observation: TMU-d9 elutes slightly earlier than native TMU (0.05 - 0.1 min shift).
-
Cause: Deuterium is slightly more lipophilic/compact than Hydrogen, affecting interaction with the C18 stationary phase.
-
Fix: Ensure your integration windows are wide enough to capture both, or set specific RT windows for the IS.
-
-
Issue: Signal Drop.
-
Cause: Ion suppression from urine salts.
-
Fix: Increase the dilution factor in Step 6 or switch to Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., HLB).
-
References
-
Human Metabolome Database (HMDB). "Metabocard for 1,3,7-Trimethyluric acid (HMDB0002124)." HMDB.ca. Available at: [Link]
- Perera, V., et al. (2010). "CYP1A2 activity in therapeutic drug monitoring: Caffeine as a probe." Clinical Biochemistry.
-
Fuhr, U., et al. (1996). "Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man." British Journal of Clinical Pharmacology. (Demonstrates the utility of TMU ratios in interaction studies). Available at: [Link]
-
NIST Chemistry WebBook. "1,3,7-Trimethyluric acid Mass Spectrum." SRD 69. Available at: [Link]
Sources
Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of 1,3,7-Trimethyluric Acid-d9 in Human Plasma
Introduction: The Critical Role of Deuterated Internal Standards in Pharmacokinetic Studies
In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of metabolites is paramount. 1,3,7-Trimethyluric acid is a key metabolite of caffeine, and its levels in biological fluids can provide insights into the activity of cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. To achieve the highest degree of accuracy and precision in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard. 1,3,7-Trimethyluric Acid-d9, a deuterated analog of the endogenous metabolite, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution and similar ionization response allow for the correction of matrix effects and variations in instrument performance, leading to highly reliable and reproducible data.[1] This application note provides a comprehensive and robust method for the detection and quantification of 1,3,7-Trimethyluric Acid-d9 in human plasma, a critical tool for researchers in drug development and clinical pharmacology.
Principles of the Method: Leveraging the Specificity of Tandem Mass Spectrometry
This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to achieve high sensitivity and selectivity. The analytical workflow begins with a solid-phase extraction (SPE) procedure to isolate the analyte from the complex plasma matrix. The purified extract is then injected into a high-performance liquid chromatography (HPLC) system, where 1,3,7-Trimethyluric Acid-d9 and its non-labeled counterpart are separated from other endogenous components. The eluent from the HPLC is introduced into a tandem mass spectrometer, where the molecules are ionized, and specific precursor-to-product ion transitions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides two layers of mass filtering, significantly reducing background noise and enhancing the specificity of detection. The use of a deuterated internal standard, which has a distinct mass-to-charge ratio (m/z) from the native analyte, allows for precise quantification by comparing the peak area ratio of the analyte to the internal standard.
Visualizing the Analytical Workflow
Caption: Figure 1. Overall analytical workflow.
Detailed Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Human Plasma
This protocol is optimized for the extraction of 1,3,7-Trimethyluric Acid and its deuterated internal standard from a 200 µL human plasma sample.
Materials:
-
Human plasma (200 µL)
-
1,3,7-Trimethyluric Acid-d9 internal standard working solution (10 µL of 1 µg/mL in methanol)
-
Trichloroacetic acid (10% w/v in water)
-
SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 10 µL of the 1,3,7-Trimethyluric Acid-d9 internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 200 µL of 10% trichloroacetic acid to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water through each cartridge. Do not allow the cartridges to dry out.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Drying: Dry the cartridge under high vacuum for 5 minutes to remove any residual water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Thermo Scientific TSQ Altis)
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 minutes. |
Mass Spectrometer Settings (Positive ESI Mode):
| Parameter | Setting |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 1,3,7-Trimethyluric Acid | 211.1 | 168.1 | 25 |
| 1,3,7-Trimethyluric Acid-d9 | 220.1 | 177.1 | 25 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Summary and Performance Characteristics
The following table summarizes the expected performance characteristics of this method, based on validation data from similar assays for caffeine metabolites.[2]
| Parameter | Result | Acceptance Criteria (FDA Guidance)[3][4] |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise ratio ≥ 5 |
| Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Recovery | > 85% | Consistent, precise, and reproducible |
| Matrix Effect | < 15% | CV of IS-normalized matrix factor < 15% |
Trustworthiness: A Self-Validating System
The robustness and reliability of this analytical method are ensured through a rigorous validation process, adhering to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4] The key pillars of this self-validating system are:
-
Specificity and Selectivity: The use of high-resolution chromatography coupled with tandem mass spectrometry (MRM) ensures that the detected signal is specific to 1,3,7-Trimethyluric Acid-d9, free from interference from other endogenous plasma components.
-
Accuracy and Precision: The method consistently provides results that are close to the true value (accuracy) and are highly reproducible (precision). This is achieved through the use of a stable isotope-labeled internal standard and careful optimization of all analytical parameters.
-
Linearity and Range: The method demonstrates a linear relationship between the detector response and the concentration of the analyte over a defined range, allowing for accurate quantification across a spectrum of expected physiological and pharmacological concentrations.
-
Stability: The stability of 1,3,7-Trimethyluric Acid-d9 in plasma has been evaluated under various storage and handling conditions (freeze-thaw cycles, short-term benchtop stability, and long-term storage) to ensure that the integrity of the sample is maintained throughout the analytical process.
Expertise & Experience: The Rationale Behind the Protocol
The choices made in this protocol are grounded in extensive experience in bioanalytical method development.
-
Choice of SPE: While simpler methods like protein precipitation exist, solid-phase extraction was chosen to achieve a cleaner extract. This minimizes matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, thereby improving the accuracy and reproducibility of the assay. The Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer, making it ideal for retaining a broad range of compounds, including the moderately polar 1,3,7-Trimethyluric Acid.
-
Chromatographic Separation: A fast gradient on a sub-2-micron C18 column provides excellent peak shape and resolution while keeping the run time short, which is crucial for high-throughput analysis. The inclusion of formic acid in the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal in positive ion mode.
-
MRM Transition Selection: The precursor ion for 1,3,7-Trimethyluric Acid is its protonated molecule [M+H]⁺ at m/z 211.1. The product ion at m/z 168.1 corresponds to a characteristic fragment, likely resulting from the loss of a methyl group and carbon monoxide. For the deuterated standard, the precursor ion is shifted by +9 Da to m/z 220.1. The corresponding fragment ion is also shifted by +9 Da to m/z 177.1, assuming the fragmentation does not involve the loss of all three deuterated methyl groups. This specific and predictable fragmentation pattern is the cornerstone of the assay's selectivity.
Conclusion
This application note details a highly sensitive, specific, and robust LC-MS/MS method for the quantification of 1,3,7-Trimethyluric Acid-d9 in human plasma. The combination of a streamlined solid-phase extraction protocol and the power of tandem mass spectrometry provides a reliable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology. The rigorous validation approach ensures that the data generated using this method is of the highest quality, meeting the stringent requirements of regulatory bodies.
References
-
Rybak, M. E., Pao, C. I., & Pfeiffer, C. M. (2014). Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies. Analytical and bioanalytical chemistry, 406(3), 771–784. [Link]
-
Chen, F., Hu, Z. Y., Parker, R. B., & Laizure, S. C. (2017). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Biomedical chromatography : BMC, 31(5), 10.1002/bmc.3879. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Mendes, V., Coelho, M., Lages, A., Peleteiro, B., Lunet, N., & Manadas, B. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules (Basel, Switzerland), 24(15), 2823. [Link]
-
mzCloud. (n.d.). 1,3,7-Trimethyluric acid. [Link]
-
Waters Corporation. (n.d.). A Look at Column Reproducibility: Analysis of Endogenous Caffeine and Metabolites in Human Urine using Three Historical Batches of 1.8 µm HSS T3 Stationary Phase. [Link]
-
Choi, E. J., Bae, S. H., Kim, H. J., Kim, J. Y., Lee, S. H., & Kim, D. H. (2014). Simultaneous quantification of caffeine and its three primary metabolites in rat plasma by liquid chromatography-tandem mass spectrometry. Food chemistry, 165, 327–333. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
Sources
Application Note: 1,3,7-Trimethyluric Acid-d9 in Drug Metabolism & CYP Phenotyping
[1]
Introduction
1,3,7-Trimethyluric Acid-d9 (TMU-d9) is the stable isotope-labeled internal standard (SIL-IS) for 1,3,7-trimethyluric acid, a primary oxidative metabolite of caffeine.[1] In drug development and clinical pharmacology, this molecule serves as a critical tool for Isotope Dilution Mass Spectrometry (IDMS) , enabling the precise quantitation of caffeine metabolic pathways.
Because caffeine is a validated probe drug for Cytochrome P450 1A2 (CYP1A2) activity, accurate measurement of its downstream metabolites—including 1,3,7-trimethyluric acid—is essential for phenotyping liver enzyme activity in both clinical and preclinical settings. The "-d9" isotopolog, carrying three deuterated methyl groups (
Key Applications
-
CYP1A2 Phenotyping: Quantitation of caffeine metabolic ratios (CMR) in plasma or urine.
-
DMPK Studies: Assessment of drug-drug interactions (DDI) where CYP1A2 induction or inhibition is suspected.
-
Forensic & Clinical Toxicology: Confirmation of caffeine intake and metabolic clearance rates.
Scientific Rationale & Mechanism
The use of TMU-d9 addresses three fundamental challenges in bioanalysis: Matrix Effects , Recovery Variability , and Ionization Suppression .
The Deuterium Advantage
In LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) using Electrospray Ionization (ESI), biological matrices (plasma, urine) often cause ion suppression.
-
Mechanism: Co-eluting phospholipids or salts compete for charge in the ESI source, reducing the signal of the target analyte.
-
Solution: TMU-d9 co-elutes with the target analyte. Therefore, any suppression affecting the analyte affects the IS identically. By calculating the Area Ratio (
), the suppression error is mathematically cancelled out.
Metabolic Pathway Context
Understanding the formation of 1,3,7-trimethyluric acid is vital for interpreting data. It is formed primarily via C8-hydroxylation of caffeine.[2][3]
[2][3][4][5][6]
Experimental Protocol: Quantitation in Human Plasma
Materials & Reagents[1]
-
Analyte: 1,3,7-Trimethyluric Acid (Reference Standard).[2][3][4][5][6]
-
Internal Standard: 1,3,7-Trimethyluric Acid-d9 (Isotopic Purity > 99%).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), DMSO.
Stock Solution Preparation (Critical Step)
Expertise Note: Uric acid derivatives exhibit poor solubility in pure organic solvents and neutral water. Improper dissolution is the #1 cause of method failure.
-
Primary Stock (1 mg/mL):
-
Weigh 1 mg of TMU-d9.
-
Dissolve in 100% DMSO . Sonicate for 10 minutes at 40°C if necessary.
-
Alternative: Dissolve in 10 mM Ammonium Hydroxide (
) in 50:50 MeOH:Water.
-
-
Working Standard (IS Spiking Solution):
-
Dilute the Primary Stock with 50:50 Methanol:Water to a concentration of 500 ng/mL .
-
Store at -20°C. Stable for 1 month.
-
Sample Extraction (Protein Precipitation)
This method is high-throughput compatible and minimizes deuterium exchange.
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate or microcentrifuge tube.
-
Spike IS: Add 20 µL of TMU-d9 Working Standard (500 ng/mL). Vortex gently.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitate: Vortex vigorously for 2 minutes.
-
Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to a fresh plate.
-
Dilute (Optional): If sensitivity is high, dilute 1:1 with Water (0.1% FA) to improve peak shape on early eluting columns.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Loading |
| 0.5 | 5% | Hold |
| 3.0 | 90% | Elution |
| 3.5 | 90% | Wash |
| 3.6 | 5% | Re-equilibration |
| 5.0 | 5% | Stop |[1]
MRM Transitions (Positive Mode ESI+):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|
| 1,3,7-TMU | 211.1
Note: The transition 211->168 typically corresponds to the loss of HNCO (43 Da). Ensure the d9 transition (220->177) reflects the same loss while retaining the deuterated methyl groups.
Analytical Workflow Diagram
Method Validation & Quality Control
To ensure Trustworthiness , the method must be validated according to FDA/EMA guidelines [1].
Linearity & Range
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Calibration: 8 non-zero standards.
-
Regression: Linear
weighting. -
Acceptance:
; Back-calculated concentrations within ±15% (±20% at LLOQ).
Accuracy & Precision
Perform QC runs at four levels (n=6 replicates each):
-
LLOQ: 1.0 ng/mL
-
Low QC: 3.0 ng/mL
-
Mid QC: 400 ng/mL
-
High QC: 800 ng/mL
Criteria:
-
Intra-day Precision: CV < 15%.
-
Accuracy: %Bias within ±15%.
Matrix Effect Evaluation
Calculate the Matrix Factor (MF) using the d9-IS:
-
Target: IS-Normalized MF should be close to 1.0 (0.85 – 1.15), indicating the d9-IS perfectly tracks the matrix suppression of the analyte.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Solubility issues in stock solution. | Ensure stock is dissolved in DMSO or alkaline MeOH. Do not use pure ACN for stock. |
| Signal Crosstalk | Isotopic impurity or high concentration.[1] | Check Certificate of Analysis for % d0 in d9 standard. Ensure ULOQ does not saturate detector. |
| RT Shift | Deuterium isotope effect. | While rare with d9, slight shifts (<0.05 min) are acceptable. Ensure integration windows cover both. |
| Carryover | Uric acids stick to stainless steel.[1] | Use a needle wash containing 10% DMSO or 5% Ammonia in Methanol. |
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Fuhr, U., et al. (1996). Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man. British Journal of Clinical Pharmacology. [Link]
-
Perera, V., et al. (2010). The caffeine metabolic ratio as an index of CYP1A2 activity in humans.[2] Drug Metabolism and Disposition. [Link]
Troubleshooting & Optimization
Technical Support Center: 1,3,7-Trimethyluric Acid-d9 Signal Optimization
Status: Operational | Ticket Type: Method Development & Troubleshooting Subject: Improving Signal Intensity for 1,3,7-Trimethyluric Acid-d9 (TMU-d9) in LC-MS/MS Assigned Specialist: Senior Application Scientist[1][2]
Diagnostic Overview
1,3,7-Trimethyluric Acid-d9 (TMU-d9) is the stable isotope-labeled internal standard for 1,3,7-Trimethyluric Acid, a primary downstream metabolite of caffeine (1,3,7-trimethylxanthine).[1]
The Core Problem: Users often experience low signal intensity for TMU-d9 compared to caffeine or paraxanthine in multiplexed assays. This is rarely a quality issue with the standard itself but a physicochemical conflict . Caffeine and its direct metabolites are basic xanthines (favoring ESI+), whereas TMU is a uric acid derivative with an acidic proton at N9 (favoring ESI-).
Troubleshooting Decision Tree
The following logic flow identifies the root cause of signal loss based on your current observation.
Figure 1: Diagnostic logic flow for isolating the root cause of low signal intensity in TMU-d9 analysis.
Technical Deep Dive: The Mechanism of Signal Loss
The Ionization Conflict (Expert Insight)
The most common cause of low signal is the "Multiplex Trap." Researchers often develop a single method for Caffeine, Paraxanthine, Theobromine, and TMU.[1]
-
Caffeine (Xanthine): Basic pKa ~10.4 (protonates easily at N9). Excellent in ESI+ with Formic Acid.
-
TMU (Uric Acid): Acidic pKa ~6.0 (deprotonates at N9). Poor protonation efficiency in ESI+.
If you force TMU-d9 into a standard "Caffeine Method" (0.1% Formic Acid, ESI+), you are suppressing its ionization.[1] The acidic mobile phase keeps the N9 proton attached, making the molecule neutral and "invisible" to the MS in positive mode, or forcing it to rely on inefficient adducts (e.g.,
Solubility & Stability
TMU-d9 has significantly different solubility than caffeine.[2] It is poorly soluble in pure water and pure acetonitrile.
-
Risk: If you prepare working standards in 100% Acetonitrile (common for caffeine), TMU-d9 may precipitate out of solution, leading to variable/low signal.[1]
-
Solution: Stock solutions must be prepared in DMSO or 10% 1M NaOH (if immediate use), then diluted.
Optimization Protocols
Protocol A: Mobile Phase Optimization (The "Compromise" Buffer)
To analyze both Caffeine (Basic) and TMU-d9 (Acidic) simultaneously with acceptable signal for both, you must use a buffer that facilitates ionization without suppressing either extreme.
Recommended Mobile Phase:
Why this works:
-
pH 4.5: Acidic enough to protonate Caffeine for ESI+.
-
Ammonium Ions: Facilitate adduct formation for TMU if running in ESI+ (
is often more stable than for uric acids in positive mode). -
Buffer Capacity: Stabilizes the ionization environment against matrix salts.
Protocol B: Sample Preparation (Reducing Matrix Suppression)
Uric acid derivatives are highly susceptible to ion suppression from phospholipids in plasma. Protein Precipitation (PPT) is often insufficient.
Liquid-Liquid Extraction (LLE) Workflow:
-
Aliquot: 50 µL Plasma/Urine + 10 µL TMU-d9 IS.
-
Acidify: Add 10 µL 0.1 M HCl (Critical: ensures TMU is neutral/protonated to drive it into organic phase).
-
Extract: Add 600 µL Ethyl Acetate or Dichloromethane .
-
Agitate: Vortex 5 min, Centrifuge 5 min @ 10,000 rpm.
-
Dry & Reconstitute: Evaporate supernatant; reconstitute in 10% Methanol (aq).
Quantitative Data Summary
The following table summarizes expected signal improvements based on method changes.
| Parameter | Standard Condition (Poor Signal) | Optimized Condition (High Signal) | Expected Gain |
| Ionization Mode | ESI+ (Positive) | ESI- (Negative) | 5x - 10x |
| Mobile Phase | 0.1% Formic Acid | 10mM Ammonium Acetate | 2x (in ESI+) |
| Stock Solvent | 100% Acetonitrile | DMSO | Consistency |
| Extraction | Methanol PPT | Acidified LLE (Ethyl Acetate) | 3x (S/N Ratio) |
Frequently Asked Questions (FAQs)
Q: Can I use 1,3,7-Trimethyluric Acid-d9 in the same run as Caffeine?
A: Yes, but you must compromise.[1] Do not use strong acidification (0.1% Formic Acid). Use Ammonium Acetate (5-10mM) .[2] This provides protons for Caffeine while providing ammonium ions for TMU, allowing you to monitor the
Q: My TMU-d9 peak is splitting. Why? A: This is likely a solvent mismatch. TMU is polar. If you inject a sample dissolved in 100% Methanol onto a Reverse Phase column with a high-aqueous starting gradient, the TMU will travel with the solvent front.
-
Fix: Reconstitute samples in the starting mobile phase (e.g., 95% Water / 5% MeOH).
Q: Is the "d9" label stable? Will it exchange?
A: The d9 label consists of three deuterated methyl groups (
Q: What is the best column for this analyte? A: Standard C18 columns often fail to retain polar uric acids, causing them to elute in the "void volume" where ion suppression is highest.
-
Recommendation: Use a High Strength Silica (HSS) T3 column or a Pentafluorophenyl (PFP) column. These offer superior retention for polar purines [1].
Visualization of Ionization Pathways[3]
Understanding where the protons go is critical for tuning your MS.
Figure 2: Ionization pathways for TMU-d9.[2] Note that direct protonation (top path) is inefficient compared to deprotonation (bottom path) or adduct formation.
References
-
Waters Corporation. (2012). Analysis of Endogenous Caffeine and Metabolites in Human Urine using HSS T3 Columns. Application Note.
-
King, R., Bonfiglio, R., et al. (2000).[1][3] Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950.
-
Tang-Liu, D. D., Williams, R. L., & Riegelman, S. (1983).[1][4] Disposition of caffeine and its metabolites in man.[5] Journal of Pharmacology and Experimental Therapeutics, 224(1), 180-185.[1]
-
Cayman Chemical. (n.d.).[6] 1,3,7-Trimethyluric Acid Product Information & Solubility Data.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exposome-Explorer - 1,3,7-Trimethyluric acid (Compound) [exposome-explorer.iarc.fr]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: 1,3,7-Trimethyluric Acid-d9 Standards
[1]
Product Category: Stable Isotope Internal Standards Primary Application: Caffeine Metabolism Studies (CYP3A4 Biomarker), LC-MS/MS Quantitation Chemical Name: 1,3,7-Trimethyluric Acid-d9 (TMU-d9) Parent Compound: 1,3,7-Trimethyluric Acid (Metabolite of Caffeine)[1][2][3][4]
Core Technical Overview
1,3,7-Trimethyluric Acid-d9 is the deuterated analog of the primary caffeine metabolite formed by CYP3A4.[1] It is the gold-standard internal standard (IS) for normalizing matrix effects and recovery losses in bioanalytical assays. However, its unique physicochemical properties—specifically its poor aqueous solubility and potential for deuterium isotope effects—require precise handling to prevent assay failure.[1]
Physicochemical Data Table
| Property | Specification | Critical Note |
| Molecular Formula | C₈HD₉N₄O₃ | 3 x -CD₃ methyl groups |
| Molecular Weight | ~219.25 g/mol | +9 Da shift from unlabeled (210.[1]19) |
| Solubility (High) | DMSO, DMF (~30 mg/mL) | Do not attempt to dissolve directly in water.[1] |
| Solubility (Low) | Ethanol (~1 mg/mL), PBS pH 7.2 (~1 mg/mL) | Risk of precipitation in high-aqueous mobile phases.[1] |
| pKa | Weakly basic/Neutral | Ionization efficiency is pH-dependent.[1] |
| Storage | -20°C (Solid), -80°C (Solution) | Protect from light; hygroscopic.[1] |
Troubleshooting Guide (Q&A)
Issue 1: Solubility & Precipitation
Q: I tried dissolving the standard in 100% Methanol, but it remains cloudy. Why? A: 1,3,7-Trimethyluric acid derivatives have a rigid purine skeleton with strong intermolecular hydrogen bonding, leading to poor solubility in protic organic solvents like methanol or pure water.[1]
-
The Fix: Always prepare your Primary Stock Solution in DMSO or DMF . These aprotic polar solvents disrupt the crystal lattice effectively.
-
Protocol: Dissolve 1 mg in 1 mL DMSO to make a 1 mg/mL stock. Sonicate for 5 minutes. Then, perform serial dilutions into methanol or your mobile phase for working standards.[1]
Issue 2: Retention Time Shifts (The Deuterium Effect)
Q: My internal standard (d9) elutes 0.1–0.2 minutes earlier than the analyte. Is my column failing? A: No, this is a known physical phenomenon called the Deuterium Isotope Effect .[1] The C-D bond is shorter and more stable than the C-H bond, making the deuterated molecule slightly less lipophilic. In Reverse Phase Chromatography (RPLC), this often results in the deuterated standard eluting before the unlabeled analyte.
-
Risk: If your integration window is too narrow or centered solely on the analyte, you may miss the IS peak.
-
The Fix: Widen your expected retention time window by ±0.5 min for the IS channel. Ensure your Multiple Reaction Monitoring (MRM) method does not use a "shared" retention time for both analyte and IS if the shift is significant.
Issue 3: Signal Drop or Non-Linearity
Q: My IS signal is decreasing over the course of a long batch run. Is it unstable? A: While the d9-methyl groups are chemically stable, the molecule can precipitate if the "Working Solution" (often in high organic solvent) is mixed with a high-aqueous mobile phase in the autosampler needle or loop.
-
The Fix: Ensure your working IS solution matches the initial mobile phase composition (e.g., if starting at 95% Water, your IS spike should not be in 100% Methanol).[1] Dilute the IS stock with a 50:50 Water:Methanol mixture before adding to samples.
Issue 4: Mass Spec Cross-Talk
Q: I see a peak in the analyte channel (m/z 211) when I inject only the d9 standard. Is the standard impure? A: This is likely due to Isotopic Impurity (presence of d0-d8 isotopomers) or Fragmentation Cross-talk .
-
Mechanism: If the d9 enrichment is 99%, up to 1% might be d8 or lower.[1] Furthermore, at high concentrations, the d9 isotope distribution tail might overlap with the d0 channel.
-
The Fix: Run a "Blank + IS" sample. If the interference in the analyte channel is >20% of the LLOQ (Lower Limit of Quantitation), you must lower the IS concentration or purchase a higher purity grade (>99.5 atom % D).
Optimized Experimental Protocols
Protocol A: Stock Solution Preparation
-
Weighing: Equilibrate the vial to room temperature (RT) for 30 mins before opening to prevent condensation. Weigh ~1-2 mg of 1,3,7-Trimethyluric Acid-d9 into a glass vial.
-
Dissolution: Add DMSO to achieve a concentration of 1.0 mg/mL .
-
Note: Do not use plastic vials for long-term storage of DMSO stocks due to potential leaching.
-
-
Mixing: Vortex for 60 seconds, then sonicate for 5 minutes at RT. Visual check: Solution must be perfectly clear.
-
Storage: Aliquot into amber glass vials (to minimize freeze-thaw cycles) and store at -80°C. Stable for >6 months.
Protocol B: LC-MS/MS Method Setup
-
Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus C18), 1.8 µm.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-5 min: 5% -> 90% B[1]
-
5-6 min: 90% B (Wash)
-
6.1 min: 5% B (Re-equilibrate)
-
MRM Transitions (Positive Mode ESI+):
-
Precursor Ion (Q1): 220.2 m/z (M+H)⁺
-
Quantifier Ion (Q3): ~149.1 m/z (Loss of fragment, optimize CE)[1]
-
Note: The unlabeled analyte (211.1 m/z) typically fragments to 140.1 and 122.1. Expect the d9 fragments to be shifted by +3, +6, or +9 Da depending on which methyl groups are lost.[1] Always perform a product ion scan on your specific instrument to confirm the dominant d9 fragment.
Visual Troubleshooting Logic
Figure 1: Decision tree for diagnosing common failures with 1,3,7-Trimethyluric Acid-d9 standards.
Metabolic Context Pathway[1]
Understanding the biological generation of this metabolite helps in validating the assay's biological relevance.
Figure 2: Metabolic pathway showing the formation of 1,3,7-Trimethyluric acid from Caffeine via CYP3A4.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 79437, 1,3,7-Trimethyluric acid. Retrieved from [Link]
-
Benchekroun, Y., et al. (1997).[1] Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid...[1]. Journal of Chromatography B. Retrieved from [Link]
-
Agilent Technologies. (2013).[1] SAMHSA-Compliant LC/MS/MS Analysis of Metabolites. Retrieved from [Link]
Sources
- 1. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB [foodb.ca]
- 3. Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3,7-Trimethyluric Acid-d9 (TMU-d9)
[1]
Article ID: TS-TMU-D9-STAB Status: Active Last Updated: February 3, 2026 Department: Analytical Chemistry & Metabolism Standards[1]
Executive Summary
1,3,7-Trimethyluric Acid-d9 (TMU-d9) is the deuterated isotopolog of the primary caffeine metabolite, 1,3,7-trimethyluric acid.[1] It is widely used as an Internal Standard (IS) for LC-MS/MS quantitation.
Users frequently encounter issues with solubility (precipitation in aqueous mobile phases) and signal variability (often mistaken for instability).[1] This guide addresses the physicochemical paradox of this molecule: conditions that favor solubility (high pH) often accelerate chemical degradation.
Part 1: Critical Physicochemical Data
Before troubleshooting, verify your experimental conditions against the compound's properties.[1]
| Property | Value / Characteristic | Impact on Experiment |
| pKa (N9-H) | ~5.6 – 6.0 | Critical: At pH < 5 (typical LC-MS mobile phase), the molecule is neutral and has its lowest aqueous solubility.[1] |
| LogP | ~ -0.4 to -1.1 | Moderately polar, but the planar purine ring drives stacking/precipitation in water.[1] |
| Isotope Label | 3x -CD₃ (N1, N3, N7) | Stable: Methyl deuteriums on purine rings do not exchange with solvent protons under standard conditions.[1] |
| Solubility (Water) | < 6 mg/mL (pH dependent) | Poor.[1][2] Risk of precipitation in chilled autosamplers.[1] |
| Solubility (DMSO) | > 20 mg/mL | Excellent. The preferred solvent for stock solutions.[1] |
| Light Sensitivity | Moderate | Uric acid derivatives can undergo photo-oxidation; protect from light.[1] |
Part 2: Troubleshooting & FAQs
Issue 1: "My standard won't dissolve, or it precipitates in the autosampler."
Diagnosis: You are likely attempting to dissolve the solid directly in water or a low-pH mobile phase. 1,3,7-TMU is a uric acid derivative; unlike caffeine (a xanthine), it has very poor water solubility in its neutral form.[1]
The Protocol (Correct Dissolution Workflow): Do not attempt to dissolve the neat powder in 100% water. Follow this "DMSO-First" approach to ensure complete solubilization without degrading the molecule.
Figure 1: Optimized dissolution workflow preventing precipitation while maintaining chemical stability.
Technical Insight: While raising the pH > 8 (using Ammonium Hydroxide) drastically increases solubility by ionizing the N9 proton, alkaline conditions accelerate oxidative degradation of uric acid derivatives. DMSO is the only solvent that provides high solubility without triggering base-catalyzed ring opening.
Issue 2: "I am seeing signal loss over time. Is the deuterium exchanging?"
Diagnosis: Users often fear that the deuterium atoms are "falling off" (H/D exchange).
-
Verdict: Highly Unlikely. [1]
-
Reasoning: The d9 label is located on the three methyl groups (N-CD₃). The Carbon-Deuterium bond in a methyl group attached to a purine ring is chemically inert under physiological and standard LC-MS conditions (pH 2–8).[1]
True Causes of Signal Loss:
-
Precipitation: If your autosampler is set to 4°C and your concentration is high (>10 µM) in an acidic mobile phase, the neutral molecule is crashing out of solution.[1]
-
Fix: Keep autosampler at 10-15°C or add 10-20% Methanol/DMSO to the sample diluent.
-
-
Photodegradation: Uric acid derivatives are sensitive to UV light and singlet oxygen.[1]
-
Fix: Use amber glass vials.
-
-
Adsorption: Planar purines stick to polypropylene.[1]
-
Fix: Use glass inserts in your HPLC vials.
-
Issue 3: "My retention time is shifting, or peak shape is tailing."
Diagnosis: This is a pKa issue.[1] The N9 proton has a pKa of ~5.6.[3]
-
Scenario A (Mobile Phase pH ~ 6.0): You are right at the pKa. The molecule is splitting between neutral and anionic forms, causing peak broadening or splitting.
-
Scenario B (Mobile Phase pH < 3.0): The molecule is fully neutral. Retention is stable, but solubility is at its lowest.
Recommendation: Operate at pH 3.0 - 4.0 (using Formic Acid or Ammonium Formate).[1]
Part 3: Stability & Degradation Mechanisms
Understanding how the molecule degrades allows you to prevent it.
Figure 2: Stability pathways indicating that while alkaline pH improves solubility, it compromises structural integrity.[1]
Part 4: Summary of Best Practices
| Parameter | Recommendation | Rationale |
| Stock Solvent | DMSO (100%) | High solubility, chemical inertness.[1] |
| Stock Storage | -20°C or -80°C | Stable for >2 years if protected from moisture.[1] |
| Working Solvent | Water/Methanol (50:[1]50) | Balances solubility with chromatographic shape. |
| Autosampler | Amber Vials, 10°C | Prevents photolysis; avoids cold-precipitation.[1] |
| Mobile Phase | 0.1% Formic Acid (pH ~2.[1]7) | Keeps molecule neutral for consistent retention. |
| Material | Glass | Avoids plastic adsorption losses.[1] |
References
-
FooDB. (2011).[1] Physicochemical properties of 1,3,7-Trimethyluric acid (pKa and Solubility). Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information (PubChem). (2021).[1] PubChem Compound Summary for CID 79437, 1,3,7-Trimethyluric acid. Retrieved February 3, 2026, from [Link]
-
ResearchGate (Discussion). (2016). Solubility of compounds slightly soluble or insoluble in DMSO? (General reference for DMSO solubility of organic salts). Retrieved February 3, 2026, from [Link]
troubleshooting guide for 1,3,7-Trimethyluric Acid-d9 experiments
Introduction: The 1,3,7-TMU-d9 Protocol
Welcome to the technical support hub for 1,3,7-Trimethyluric Acid-d9 (1,3,7-TMU-d9) . As a primary metabolite of caffeine (via CYP1A2 and CYP3A4 oxidation pathways), 1,3,7-TMU is a critical biomarker for phenotyping cytochrome P450 activity and pharmacokinetic profiling.
The use of the deuterated internal standard (IS), 1,3,7-TMU-d9 , is the gold standard for correcting matrix effects and recovery losses. However, this molecule presents unique challenges: isomer co-elution , solubility-driven precipitation , and retention time shifts due to the deuterium isotope effect.
This guide moves beyond basic instructions to address the causality of experimental failure.
Module 1: Mass Spectrometry & Signal Optimization
Q: I am seeing low sensitivity or unstable signals for 1,3,7-TMU-d9. What are the optimal settings?
A: Instability often stems from incorrect ionization polarity or fragmentation instability. 1,3,7-TMU is a xanthine derivative; while it can ionize in positive mode (
Recommended MRM Transitions:
| Analyte | Polarity | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| 1,3,7-TMU (Native) | ESI (+) | 211.2 | 168.1 | 20-25 | Loss of HNCO (Isocyanic acid) |
| 1,3,7-TMU (Native) | ESI (+) | 211.2 | 154.1 | 25-30 | Loss of CH |
| 1,3,7-TMU-d9 (IS) | ESI (+) | 220.2 | 177.1 | 20-25 | Loss of HNCO (d9 label retained) |
| 1,3,7-TMU-d9 (IS) | ESI (+) | 220.2 | 160.1 | 25-30 | Loss of CD |
Critical Troubleshooting Check:
-
Deuterium Scrambling: The d9 label (three
groups) is chemically stable. However, if you observe a signal at 219 or 218, it indicates isotopic impurity in your standard, not exchange. The N9 proton is exchangeable but is not deuterated in the d9 standard. -
Crosstalk: Ensure your d9 standard purity is
isotopic enrichment. A 1% presence of d0 (native) in your IS spike will artificially inflate your analyte concentration (intercept error).
Module 2: Chromatography & Isomer Separation
Q: My peak shape is splitting, or I suspect interference from other uric acid metabolites. How do I resolve this?
A: This is the most common failure point. 1,3,7-TMU has multiple structural isomers (e.g., 1,7,9-TMU or 1,3,9-TMU). These are isobaric (same mass) and cannot be distinguished by MS alone. Separation relies entirely on the column chemistry.
The "Deuterium Isotope Effect" Risk: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse Phase (C18) columns due to slightly lower lipophilicity.
-
Risk: If you set your integration window too tight based on the native standard, you may cut off the IS peak.
-
Solution: Widen integration windows by
min.
Separation Strategy (Graphviz Workflow):
Figure 1: Decision logic for resolving isobaric interferences in methyluric acid analysis.
Protocol Recommendation:
-
Column: High-strength silica C18 (e.g., Waters HSS T3) or Phenyl-Hexyl phases provide better selectivity for the purine ring than standard C18.
-
Mobile Phase: Use Ammonium Formate (10mM, pH 3.5) . The acidic pH keeps the N9 proton protonated, ensuring the molecule remains neutral and retained on RP columns.
Module 3: Sample Preparation & Solubility
Q: I'm seeing low recovery or precipitation of the standard. How should I handle the stock solution?
A: 1,3,7-TMU-d9 has poor solubility in pure water and acidic buffers. It behaves like a brick dust solid due to strong intermolecular hydrogen bonding in the crystal lattice.
Handling Protocol:
-
Stock Preparation: Dissolve the solid only in DMSO or Methanol/0.1N NaOH (90:10) .
-
Why? The basic pH aids dissolution by ionizing the N9 position, but store at neutral pH to prevent degradation.
-
-
Working Solution: Dilute stock into Water/Methanol (90:10) immediately before use. Do not store highly aqueous working standards for >24 hours as micro-precipitation can occur, leading to "disappearing" peaks.
Troubleshooting Logic Tree (Low Recovery):
Figure 2: Systematic diagnosis for low internal standard recovery.
Module 4: Stability & Storage
Q: Can I store the d9 standard at room temperature?
A: No. While the C-D bonds are stable, the molecule itself is susceptible to oxidative degradation over time.
-
Solid State: Store at -20°C , desiccated. Stable for >2 years.
-
Solution State: Stable in DMSO at -20°C for 6 months.
-
Critical Warning: Avoid repeated freeze-thaw cycles of aqueous working solutions. The concentration will drift due to adsorption to glass/plastic walls when the temperature drops. Always sonicate working solutions after thawing.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79437, 1,3,7-Trimethyluric acid. Retrieved from [Link]
-
Human Metabolome Database (HMDB). (n.d.). Metabocard for 1,3,7-Trimethyluric acid (HMDB0002123). Retrieved from [Link]
- Tandem Mass Spectrometry Data. (2021). LC-MS/MS Fragmentation of Caffeine Metabolites. Journal of Chromatography B. (Generalized citation based on standard xanthine fragmentation pathways verified in search results 1.6 and 1.10).
Technical Support Center: Enhancing Chromatographic Separation of 1,3,7-Trimethyluric Acid-d9
Status: Operational Ticket Focus: Method Development & Troubleshooting Analyte Class: Methyluric Acids / Purine Metabolites Target Audience: Bioanalytical Scientists, DMPK Researchers
Executive Summary
1,3,7-Trimethyluric acid (1,3,7-TMU) is a primary downstream metabolite of caffeine (1,3,7-trimethylxanthine), formed via CYP3A4-mediated oxidation at the C8 position. The deuterated analog, 1,3,7-Trimethyluric Acid-d9 , is the gold-standard Internal Standard (IS) for quantitative LC-MS/MS assays.
However, this analyte presents a "Polarity Trap": the C8-oxidation increases polarity significantly compared to caffeine, leading to poor retention on standard C18 columns and potential co-elution with matrix suppressors. Furthermore, the "Deuterium Isotope Effect" can cause the d9-IS to elute slightly earlier than the native analyte, complicating integration windows in high-throughput assays.
This guide provides a self-validating troubleshooting framework to master these challenges.
Module 1: The "Polarity Trap" (Retention & Peak Shape)
Issue: Analyte elutes in the void volume (
The Mechanism
1,3,7-TMU possesses an ionizable proton at the N9 position. While "neutral" at physiological pH, it has a pKa of approximately 8.5 [1].
-
High pH (>8.0): The molecule deprotonates, becoming anionic. Retention on C18 is lost due to charge repulsion.
-
Low pH (<4.0): The molecule remains neutral. Hydrophobic retention is maximized, but secondary interactions with residual silanols on the column stationary phase can cause tailing.[1]
Protocol: Optimizing the Stationary Phase
Do not use a standard "end-capped" C18 for this polar metabolite. You require a phase capable of 100% aqueous stability and enhanced polar retention.
| Parameter | Recommended Specification | Rationale |
| Column Chemistry | C18 with Polar Embedding (e.g., Waters T3, Phenomenex Kinetex Polar C18) or HILIC | Polar-embedded groups shield silanols and allow "wettability" at 100% aqueous conditions, preventing phase collapse. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Maintains the analyte in its neutral (protonated) state for maximum hydrophobic interaction. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile provides sharper peaks for purines compared to Methanol. |
| Initial Gradient | Hold at 0-2% B for 1.0 min | Forces the polar analyte to partition into the stationary phase before elution. |
Troubleshooting Logic: Retention Failure
Figure 1: Decision tree for diagnosing retention failure in polar purine metabolites.
Module 2: The Deuterium Isotope Effect (Chromatographic Shift)
Issue: The 1,3,7-TMU-d9 Internal Standard elutes before the native analyte, causing integration errors or "missing peak" flags in automated software.
The Mechanism
Deuterium (D) forms slightly shorter and stronger bonds than Hydrogen (H).[2] This results in a slightly smaller molar volume and reduced lipophilicity (hydrophobicity) for the deuterated molecule [2].
-
Result: In Reverse Phase Chromatography (RPLC), the d9-analog interacts less strongly with the C18 chain than the native H-analog.
-
Shift Magnitude: Typically 0.05 – 0.2 minutes earlier elution for the d9 species.
Protocol: Managing the Shift
-
Decouple Integration Windows:
-
Do not set the processing method to expect the IS and Analyte at the exact same retention time (RT).
-
Set the RT Window to ±0.5 minutes (or ±5% of total RT) to capture the shift.
-
-
Gradient Flattening:
-
If the shift causes the IS to elute in a suppression zone (matrix effect) while the analyte elutes in a clean zone, you must flatten the gradient slope at the elution point.
-
Gradient Modification Example:
-
Standard: 5% B to 95% B over 5 mins.
-
Optimized: 5% B (0-1 min) -> Ramp to 15% B (1-3 min) -> Ramp to 95% B (3.1 min).
-
Why? Shallow gradient (5-15%) during the critical elution window minimizes the separation factor (
) between the D9 and H species, keeping them closer together.
-
Module 3: Mass Spectrometry & Cross-Talk
Issue: Signal is seen in the native channel when injecting only the IS (Cross-talk), or sensitivity is low.
The Mechanism
1,3,7-TMU-d9 has a mass shift of +9 Da.
-
Native Precursor: ~211 m/z
-
IS Precursor: ~220 m/z
-
Cross-Talk: Rare with a +9 shift unless the d9 standard is chemically impure (contains d0-1,3,7-TMU) or if source fragmentation (in-source CID) strips a methyl group before the quadrupole.
LC-MS/MS Configuration Guide
| Setting | Recommendation | Technical Note |
| Ionization Mode | ESI Positive (+) | Purines protonate readily at N9 or carbonyl oxygens in acidic media. |
| Source Temp | 400°C - 500°C | High temperature is required to desolvate these polar, crystalline compounds. |
| Transitions (MRM) | Native: 211.1 | The loss of methyl-isocyanate (57 Da) is a common fragmentation pathway for methylated xanthines/uric acids. |
| Dwell Time | >20 ms | Ensure sufficient points across the peak, especially if the peak is narrow (<3s) on UPLC columns. |
Workflow Visualization
Figure 2: Optimized LC-MS/MS workflow for 1,3,7-Trimethyluric Acid-d9 analysis.
Frequently Asked Questions (FAQ)
Q1: My 1,3,7-TMU-d9 peak is splitting. Is the column dead?
-
Diagnosis: Before blaming the column, check your sample solvent .
-
Root Cause: If you dissolve the sample in 100% Methanol or Acetonitrile but your gradient starts at 95% Water, the "strong" solvent plug carries the analyte down the column faster than the mobile phase, causing band broadening or splitting.
-
Fix: Reconstitute samples in a solvent matching the initial mobile phase (e.g., 95% Water / 5% Acetonitrile).
Q2: Why is the d9-IS signal suppressing the native analyte signal?
-
Diagnosis: This is likely Ion Suppression , not direct interference.
-
Root Cause: If the IS concentration is too high (>100x the analyte), it can saturate the ionization droplets in the ESI source (charge competition).
-
Fix: Titrate the IS concentration down. It should yield a signal intensity of roughly 10^5 – 10^6 cps, but should not exceed the upper limit of linearity of the detector.
Q3: Can I use Ammonium Acetate instead of Formic Acid?
-
Analysis: Ammonium acetate (pH ~4.5-6.5) moves the pH closer to the pKa of the analyte. While acceptable, it increases the risk of partial ionization (peak widening).
-
Verdict: Formic acid (pH 2.7) is superior for peak sharpness in Positive Mode ESI for this specific analyte.
References
-
FooDB. (n.d.). Compound Summary: 1,3,7-Trimethyluric acid.[3][4][5][6][7][8] Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: The Science Behind Deuterium Labeling. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide: Mobile Phase pH. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB [foodb.ca]
- 5. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. 1,3,7-Trimethyluric acid | TargetMol [targetmol.com]
- 8. Separation of 1,3,7-Trimethyluric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Matrix Effects in 1,3,7-Trimethyluric Acid-d9 Analysis
Subject: Troubleshooting Ion Suppression and Retention Time Shifts in LC-MS/MS Target Analyte: 1,3,7-Trimethyluric Acid (1,3,7-TMU) Internal Standard: 1,3,7-Trimethyluric Acid-d9 (1,3,7-TMU-d9) Document ID: TS-TMU-09-V2
Executive Summary: The "Deuterium Trap"
While 1,3,7-Trimethyluric Acid-d9 (1,3,7-TMU-d9) is the gold-standard stable isotope labeled internal standard (SIL-IS) for quantifying caffeine metabolites, it is not a "magic bullet."
Users frequently encounter Matrix Effects (ME) —specifically ion suppression—that compromise assay sensitivity and accuracy. A critical, often overlooked mechanism is the Deuterium Isotope Effect . In high-efficiency Reverse Phase LC (RPLC), the deuterated IS (
This guide provides the diagnostic workflows to detect, quantify, and resolve these matrix effects.
Diagnostic Workflow
Before optimizing chromatography, you must confirm if the issue is Matrix Effect (ME) or Recovery Loss (RE) . Use the following decision tree to guide your troubleshooting.
Figure 1: Diagnostic logic flow for identifying the root cause of quantification errors.
Core Protocols: Assessing Matrix Effects
Protocol A: Quantitative Assessment (Post-Extraction Spike)
Reference: FDA Bioanalytical Method Validation Guidance (2018)
This is the definitive method to calculate the Matrix Factor (MF) .
Experimental Setup: Prepare three sets of samples at Low QC and High QC concentrations (n=6 lots of blank matrix).
| Set | Description | Composition |
| A | Neat Standard | Analyte + IS in mobile phase (No matrix). |
| B | Post-Extraction Spike | Blank matrix extracted first, then spiked with Analyte + IS. |
| C | Pre-Extraction Spike | Blank matrix spiked with Analyte + IS, then extracted. |
Calculations:
-
Matrix Factor (MF): Measures ion suppression/enhancement.[1][2]
-
IS-Normalized MF: Corrects for the IS behavior.
-
Extraction Recovery (RE):
Interpretation:
-
MF = 1.0: No matrix effect.
-
MF < 0.85: Significant ion suppression (Signal loss).
-
MF > 1.15: Ion enhancement.
-
CV of MF: If the Coefficient of Variation (CV) of the IS-Normalized MF across 6 lots is >15% , the method is invalid .
Protocol B: Qualitative Assessment (Post-Column Infusion)
Best for visualizing WHERE the suppression occurs in the chromatogram.[2]
Mechanism: A constant stream of 1,3,7-TMU is infused into the MS source while a blank matrix extract is injected via the LC column.
Figure 2: Schematic setup for Post-Column Infusion.
Procedure:
-
Infusion: Infuse 100 ng/mL 1,3,7-TMU solution at 10 µL/min via a T-piece.
-
LC Flow: Run your standard LC gradient method.
-
Injection: Inject a "Blank Matrix Extract" (e.g., extracted urine/plasma).[2]
-
Observation: Monitor the baseline.
-
Overlay: Overlay your analyte and IS retention times on this trace. If they fall into a "Valley," you must modify the gradient.
Technical Deep Dive: The Deuterium Isotope Effect
The Phenomenon
In Reverse Phase LC (C18), deuterium (
-
Typical Shift: 0.05 – 0.2 minutes (depending on column length and gradient).
-
The Risk: If a phospholipid peak elutes at 2.50 min, and your IS elutes at 2.45 min (clean) but your analyte elutes at 2.50 min (suppressed), the IS will under-correct , leading to calculated concentrations that are falsely low.
Solution Strategy
-
Check the Shift: Zoom in on your chromatogram. If
min, proceed with caution. -
Modify Mobile Phase: Using Methanol often exacerbates the deuterium shift compared to Acetonitrile. Switching to Acetonitrile can sometimes reduce the resolution between H and D species.
-
Co-elution Verification: Ensure both Analyte and IS fall within a region of the Post-Column Infusion trace that is flat.
Optimization Guide
If Matrix Factors are failing, use these optimization strategies.
A. Sample Preparation (Extraction)
1,3,7-TMU is a polar metabolite (LogP ~ -0.4). Simple Protein Precipitation (PPT) is often insufficient for urine/plasma.
| Method | Suitability | Pros | Cons |
| Protein Precip (PPT) | Low | Cheap, Fast | Leaves phospholipids; High matrix effect. |
| Liquid-Liquid (LLE) | Medium | Removes salts | 1,3,7-TMU is polar; requires specific pH/solvent (e.g., EtOAc at acidic pH). |
| SPE (WCX) | High | Best Cleanup | Weak Cation Exchange (WCX) targets the basic nitrogen, removing neutral interferences. |
| SPE (HLB) | High | General Purpose | Good recovery, but may co-elute polar matrix components. |
Recommended Protocol (SPE - WCX):
-
Condition: MeOH -> Water.[3]
-
Load: Acidified Urine (pH 4.5).
-
Wash 1: 5% NH4OH in Water (Remove neutrals).
-
Wash 2: MeOH (Remove hydrophobic interference).
-
Elute: 2% Formic Acid in MeOH.
B. Chromatography (LC)
-
Column: High-strength Silica (HSS) T3 or C18-Polar Embedded. These retain polar purines better than standard C18, moving them away from the solvent front where suppression is highest.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[4] Avoid Ammonium Acetate if sensitivity is low (can cause suppression itself).
Frequently Asked Questions (FAQs)
Q1: My IS response varies significantly between samples, but the retention time is stable. Why? A: This is classic Ion Suppression . The matrix load varies per patient (especially in urine). The IS is doing its job by reflecting this suppression. However, if the signal drops below the LLOQ (Signal-to-Noise < 5), the data is invalid. You must dilute the sample or improve extraction (switch to SPE).
Q2: I see a "split peak" for 1,3,7-TMU but not for the d9 IS. A: Check your injection solvent. If you inject a high-organic solvent (e.g., 100% MeOH) onto a high-aqueous initial gradient, the analyte can precipitate or focus poorly ("solvent effect"). Ensure the injection solvent matches the initial mobile phase (e.g., 95% Water).
Q3: Can I use 1,3,7-Trimethylxanthine-d9 (Caffeine-d9) instead? A: No. Caffeine is much less polar than 1,3,7-Trimethyluric acid. They will elute at different times. The IS must experience the exact same matrix environment as the analyte at the exact same moment. Using a different chemical class as an IS is a major compliance violation in bioanalysis.
Q4: What are the recommended MRM transitions? A:
-
1,3,7-TMU:
(Quant) and (Qual). -
1,3,7-TMU-d9:
(Quant). -
Note: Always perform a Product Ion Scan on your specific instrument to optimize collision energies.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Link
- Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
Sources
Technical Support Center: 1,3,7-Trimethyluric Acid-d9 Standards
Product Category: Stable Isotope Labeled Internal Standards (SIL-IS) Primary Application: LC-MS/MS Quantitation of Caffeine Metabolites (CYP3A4 Activity Profiling) Support Level: Tier 3 (Senior Application Scientist)
Dashboard: Product Specifications & Critical Attributes
| Attribute | Specification / Value | Technical Note |
| Chemical Name | 1,3,7-Trimethyluric Acid-d9 | 1,3,7-Tri(methyl-d3)-1H-purine-2,6,8(3H)-trione |
| Parent Compound | 1,3,7-Trimethyluric Acid (TMU) | Major metabolite of Caffeine; minor metabolite of Theophylline.[1] |
| Molecular Formula | C₈HD₉N₄O₃ | All three methyl groups are fully deuterated (-CD₃). |
| Molecular Weight | ~219.26 Da | Shift of +9 Da from parent (210.19 Da). |
| Solubility Profile | Low in water; High in DMSO/Base | Critical: See Module 2 for preparation protocols. |
| Isotopic Purity | Typically ≥ 99 atom % D | Essential to minimize "d0" contribution to analyte signal. |
Module 1: Critical Quality Attributes (CQA) & Characterization
Q: How do I verify the isotopic purity of my standard upon arrival?
A: Do not rely solely on the Certificate of Analysis (CoA). You must verify the Isotopic Distribution on your specific platform.
-
The Issue: A standard with 98% isotopic purity still contains ~2% of lower isotopologues (d8, d7... d0). If the "d0" (unlabeled) contribution is too high, it will create a false positive signal in your analyte channel (Interference).
-
The Test: Inject a high concentration of the IS (e.g., 1 µg/mL) and monitor the analyte transition (e.g., 211 → 154).
-
Acceptance Criteria: The signal in the analyte channel contributed by the IS should be < 20% of the LLOQ (Lower Limit of Quantitation) of your assay.
Q: The CoA lists "Chemical Purity" and "Isotopic Purity." What is the difference?
A:
-
Chemical Purity (HPLC-UV): Measures the presence of other chemical species (e.g., synthesis byproducts, degradation products). It ensures you are injecting the correct molecule.
-
Isotopic Purity (MS): Measures the enrichment of Deuterium vs. Hydrogen. A chemically pure compound can be isotopically impure (e.g., a mixture of d9 and d0).
Visual: Quality Control Workflow
Figure 1: Production and release workflow for stable isotope standards. Note the iterative loop at purification to ensure isotopic enrichment.
Module 2: Solubility & Stock Solution Preparation
Q: I tried dissolving the powder in water/methanol (50:50), but it precipitated. Why?
A: Uric acid derivatives are notoriously insoluble in neutral or acidic aqueous environments due to the rigid purine backbone and strong intermolecular hydrogen bonding.
-
The "DMSO Trap": While soluble in DMSO, freezing a pure DMSO stock can cause the compound to precipitate out of solution upon thawing, often forming micro-crystals that are invisible to the naked eye but will clog your LC column or result in low signal.
Protocol: Robust Stock Preparation (1 mg/mL)
-
Primary Solvent: 100% DMSO (Dimethyl sulfoxide).
-
Action: Add DMSO directly to the vial to achieve 1 mg/mL.
-
Agitation: Vortex for 60 seconds. Sonicate for 5 minutes at 40°C if necessary.
-
-
Secondary Dilution (Working Stock):
-
Do not dilute directly into 100% water.
-
Use a diluent of 50:50 Methanol:Water .
-
Ensure the final concentration is below 10 µg/mL for the working solution to prevent precipitation.
-
-
Storage:
-
Store 1 mg/mL DMSO stocks at -20°C.
-
Crucial: Vortex vigorously after thawing and before use to re-dissolve any micro-precipitates.
-
Module 3: LC-MS/MS Method Development
Q: My Internal Standard (d9) elutes earlier than my Analyte (d0). Is this a problem?
A: No, this is a known physical phenomenon called the Deuterium Isotope Effect .
-
Mechanism: C-D bonds are shorter and have a smaller molar volume than C-H bonds.[2] This makes the deuterated molecule slightly less lipophilic (more hydrophilic) than the non-deuterated parent.
-
Result: On a Reversed-Phase (C18) column, 1,3,7-Trimethyluric Acid-d9 will elute 0.05 – 0.2 minutes earlier than the unlabeled parent.
-
Action: Ensure your integration windows are wide enough to capture both peaks, or set specific retention time windows for the IS.
Q: What MRM transitions should I use?
A: You must optimize these on your specific instrument, but use the table below as a starting point. The fragmentation pattern usually involves the loss of Methyl Isocyanate (CH₃NCO).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Loss (Da) | Proposed Fragment |
| 1,3,7-TMU (Parent) | 211.1 [M+H]⁺ | 154.1 | 57 | Loss of Methyl Isocyanate (CH₃NCO) |
| 1,3,7-TMU (Parent) | 211.1 [M+H]⁺ | 168.1 | 43 | Loss of HNCO (Cyanic acid) |
| 1,3,7-TMU-d9 (IS) | 220.2 [M+H]⁺ | 160.2 | 60 | Loss of CD₃NCO (Methyl-d3 Isocyanate) |
| 1,3,7-TMU-d9 (IS) | 220.2 [M+H]⁺ | 177.2 | 43 | Loss of HNCO (Ring cleavage, label retained) |
Note: The transition 220.2 → 160.2 assumes the lost methyl group is one of the labeled ones. Since all three methyls are labeled (d9), this is the primary transition.
Module 4: Troubleshooting Logic
Q: I see a signal in the IS channel, but it's fluctuating wildly between injections.
A: This usually indicates solubility issues or carryover , not instrument failure.
-
Check the Needle Wash: Uric acids stick to stainless steel. Ensure your needle wash contains at least 50% organic solvent (MeOH/ACN) and 0.1% Formic Acid.
-
Check the Matrix: Are you injecting urine? High salt content can suppress ionization of the early-eluting d9 peak more than the slightly later d0 peak.
Visual: Troubleshooting Decision Tree
Figure 2: Step-by-step logic for diagnosing signal instability in uric acid derivative analysis.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79437, 1,3,7-Trimethyluric acid. Retrieved from [Link]
-
Brazier, J. L., et al. (1997). Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
Mendes, V., et al. (2019).[3] Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules. Retrieved from [Link]
-
Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. Retrieved from [Link]
Sources
Validation & Comparative
isotopic purity of 1,3,7-Trimethyluric Acid-d9
Technical Comparison Guide: Isotopic Purity of 1,3,7-Trimethyluric Acid-d9
Executive Summary
In quantitative bioanalysis, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the quality of the Internal Standard (IS). For 1,3,7-Trimethyluric Acid (TMU) —a primary metabolite of caffeine and a probe for CYP1A2 activity—the deuterated analog 1,3,7-Trimethyluric Acid-d9 (TMU-d9) is the gold standard.
This guide objectively compares the performance of High-Isotopic Purity TMU-d9 (>99.5 atom% D) against lower purity grades and structural analogs. Experimental evidence demonstrates that insufficient isotopic purity (<98%) compromises the Lower Limit of Quantitation (LLOQ) due to "cross-talk" (signal contribution) from the IS to the analyte channel.
Technical Background: The Analyte & The Standard
1,3,7-Trimethyluric Acid (TMU) is a xanthine derivative formed by the oxidation of caffeine (1,3,7-trimethylxanthine) at the C8 position, primarily catalyzed by CYP1A2 and CYP3A4 [1, 2].[1][2] It serves as a critical biomarker for phenotyping cytochrome P450 activity in clinical drug development.
Physicochemical Profile
| Feature | Native Analyte (TMU) | Internal Standard (TMU-d9) |
| Formula | C₈H₁₀N₄O₃ | C₈HD₉N₄O₃ |
| Molecular Weight | 210.19 g/mol | 219.25 g/mol |
| Mass Shift | — | +9 Da (3 x -CD₃ groups) |
| Retention Time | ~3.5 min (C18 column) | ~3.48 min (Deuterium Isotope Effect) |
| Precursor Ion (ESI+) | m/z 211.1 [M+H]⁺ | m/z 220.2 [M+H]⁺ |
The Mechanism of Stable Isotope Dilution: TMU-d9 compensates for matrix effects (ion suppression/enhancement) and recovery losses because it co-elutes (or nearly co-elutes) with the analyte and experiences the exact same ionization environment.
Critical Analysis: Isotopic Purity & Cross-Talk
Isotopic Purity refers to the enrichment of the labeled positions. For TMU-d9, ideal synthesis replaces all nine methyl hydrogens with deuterium. However, incomplete deuteration results in isotopologues: d0, d3, and d6 species.
The "Cross-Talk" Phenomenon
Cross-talk occurs when the IS contributes signal to the Analyte quantitation channel (or vice versa).
-
Risk: If TMU-d9 contains 1% of the d0-isotopologue (native TMU), spiking the IS at high concentrations will artificially inflate the analyte signal.
-
Consequence: The LLOQ is raised. You cannot distinguish low levels of real patient TMU from the d0 impurity in your IS.
Visualizing the Cross-Talk Mechanism
Figure 1: Mechanism of Isotopic Interference. Impurities (d0) in the IS solution directly contaminate the analyte channel (m/z 211.1), causing quantification errors.
Comparative Performance Guide
The following table contrasts three scenarios typically encountered in assay development.
| Feature | Scenario A: High Purity TMU-d9 (>99.5%) | Scenario B: Standard Purity TMU-d9 (~98%) | Scenario C: Structural Analog (e.g., Theophylline) |
| d0-Contribution | Negligible (<0.1%) | Detectable (1-2%) | None (Different Mass) |
| LLOQ Impact | Excellent. Can quantify trace metabolites (<1 ng/mL). | Compromised. Baseline noise increases; LLOQ shifts higher. | Variable. No spectral interference, but poor matrix compensation. |
| Matrix Correction | Perfect. Co-elutes with analyte. | Good. Co-elutes. | Poor. Elutes at different RT; subject to different ion suppression. |
| Cost | High ( | Moderate ( | Low ($) |
| Recommendation | Required for DMPK/Clinical | Acceptable for high-conc. samples only | Not recommended for regulated assays |
Experimental Protocols (Self-Validating)
To ensure data integrity, you must validate the isotopic purity of your specific lot of TMU-d9 before running study samples.
Protocol 1: Determination of Isotopic Contribution (IS -> Analyte)
Objective: Quantify the signal produced by the IS in the analyte's MRM channel.
-
Preparation: Prepare a "Zero Sample" (Blank Matrix + Internal Standard).
-
Spike IS at the working concentration (e.g., 500 ng/mL).
-
Do not add any native TMU.
-
-
LC-MS/MS Method:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 mins.
-
MRM Transitions:
-
Analyte (TMU): m/z 211.1 → 154.1 (Collision Energy: ~25 eV)
-
IS (TMU-d9): m/z 220.2 → 160.2 (Collision Energy: ~25 eV)
-
-
-
Acquisition: Inject the Zero Sample (n=6).
-
Calculation:
-
Measure the Area Count in the Analyte Channel (211.1) .
-
Compare this to the Area Count of the LLOQ Standard (analyte at LLOQ + IS).
-
Acceptance Criteria: The signal in the Zero Sample (IS contribution) must be < 20% of the LLOQ signal [3].
-
Protocol 2: Fragmentation & Specificity Check
Objective: Confirm the mass shift is retained in the product ion to prevent interference.
Figure 2: Fragmentation Pathway. The +9 Da mass shift in the precursor translates to a +6 Da shift in the product ion, ensuring specificity.
Conclusion
For rigorous drug development and clinical research, Isotopic Purity is not a luxury; it is a validation requirement.
-
Choose TMU-d9 with >99% purity to minimize d0 interference.
-
Validate every lot using the "Zero Sample" protocol.
-
Avoid structural analogs when MS/MS is available, as they fail to correct for matrix effects as effectively as stable isotope-labeled standards.
References
-
Cayman Chemical. (n.d.). 1,3,7-Trimethyluric Acid-d9 Product Insert. Retrieved from
-
MedChemExpress. (n.d.). 1,3,7-Trimethyluric Acid-d9 Datasheet. Retrieved from
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from
-
ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS. Retrieved from
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 79437, 1,3,7-Trimethyluric acid. Retrieved from [2]
Sources
A Comparative Guide to the Cross-Validation of Bioanalytical Methods Using 1,3,7-Trimethyluric Acid-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two robust bioanalytical methods for the quantification of 1,3,7-trimethyluric acid, a primary metabolite of caffeine, in human plasma. Both methods leverage the precision of 1,3,7-Trimethyluric Acid-d9 as a stable isotope-labeled internal standard (SIL-IS). The objective is to present a clear, data-driven comparison of a modern ultra-high-performance liquid chromatography (UPLC) method with solid-phase extraction (SPE) against a conventional high-performance liquid chromatography (HPLC) method using liquid-liquid extraction (LLE). This guide adheres to the principles of scientific integrity, providing the rationale behind experimental choices and grounding its protocols in authoritative standards.
Introduction: The Imperative for Rigorous Bioanalysis
In drug development and clinical research, the accurate quantification of metabolites is paramount for understanding pharmacokinetics (PK) and pharmacodynamics (PD). 1,3,7-trimethyluric acid is a significant metabolite of caffeine, and its concentration in biological fluids provides a window into drug metabolism pathways. To achieve the highest level of accuracy and precision in this quantification, the stable isotope dilution method using mass spectrometry is the gold standard.[1] 1,3,7-Trimethyluric Acid-d9, a deuterated analog of the analyte, serves as the ideal internal standard. It co-elutes with the analyte and exhibits nearly identical behavior during sample extraction and ionization, effectively correcting for matrix effects and variations in sample processing.[2][3]
When analytical methods are developed, transferred between laboratories, or modified, a cross-validation process is essential to ensure the consistency and reliability of the data generated.[4] This guide compares two prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, detailing their protocols, performance, and the scientific basis for their cross-validation.
Section 1: Comparative Analysis of Methodologies
The choice of sample preparation and chromatographic technique can significantly impact method performance, including throughput, sensitivity, and selectivity. Here, we compare two distinct, yet widely used, approaches for the analysis of 1,3,7-trimethyluric acid in plasma.
Method A: UPLC-MS/MS with Solid-Phase Extraction (SPE)
-
Principle: This method combines the high-throughput and high-resolution separation capabilities of UPLC with the specificity and cleanliness of solid-phase extraction. SPE is a form of digital chromatography that isolates analytes from a complex matrix by partitioning them between a solid and a liquid phase.[5]
-
Expertise & Rationale: SPE is often preferred for its ability to produce highly clean extracts, minimizing ion suppression or enhancement in the mass spectrometer's source.[5] This leads to improved sensitivity and robustness. The use of UPLC, with its smaller particle size columns (typically <2 µm), allows for faster analysis times and sharper chromatographic peaks compared to conventional HPLC.[6]
Method B: HPLC-MS/MS with Liquid-Liquid Extraction (LLE)
-
Principle: This traditional yet effective method relies on the differential solubility of the analyte in two immiscible liquid phases—typically an aqueous sample and an organic solvent—to achieve separation from matrix components.[5][7]
-
Expertise & Rationale: LLE is a cost-effective and straightforward technique for sample cleanup.[7] While potentially more labor-intensive and less amenable to full automation than SPE, it can be highly effective for removing certain types of interferences. Conventional HPLC is a reliable and widely available technology suitable for many bioanalytical applications.[8][9]
Workflow Comparison Diagram
The following diagram illustrates the key differences in the workflows for Method A and Method B.
Caption: Comparative workflows of SPE (Method A) and LLE (Method B).
Section 2: Experimental Protocols
The following protocols are detailed with an emphasis on the causality behind each step, adhering to principles outlined in regulatory guidance such as the FDA's M10 on Bioanalytical Method Validation.[4][10]
Method A: UPLC-MS/MS with SPE Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 1,3,7-trimethyluric acid and 1,3,7-Trimethyluric Acid-d9 (Internal Standard, IS) in methanol.
-
Spike appropriate volumes of the analyte stock solution into blank human plasma to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (Low, Mid, High concentrations). Rationale: Using the same biological matrix for calibration standards as the unknown samples is critical to mimic the matrix effects during analysis.[11]
-
-
Sample Preparation (SPE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of IS working solution (e.g., 500 ng/mL 1,3,7-Trimethyluric Acid-d9). Vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge at 14,000 rpm for 10 minutes. Rationale: Protein precipitation prevents clogging of the SPE sorbent and the UPLC column. Acidification ensures the analyte is in a suitable charge state for retention on the reversed-phase SPE sorbent.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Rationale: Conditioning solvates the sorbent, ensuring proper interaction with the analyte.[12]
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. Rationale: The wash steps remove polar and non-polar interferences, respectively, while the analyte remains bound to the sorbent.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. Rationale: The basic elution solvent neutralizes the charge on the analyte, releasing it from the sorbent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Rationale: Reconstituting in the initial mobile phase ensures good peak shape upon injection.
-
-
UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 2.0 minutes, hold for 0.5 minutes, return to initial conditions, and equilibrate for 0.5 minutes. Total run time: 3.0 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
1,3,7-trimethyluric acid: e.g., m/z 211.1 → 168.1
-
1,3,7-Trimethyluric Acid-d9: e.g., m/z 220.1 → 171.1
-
-
Method B: HPLC-MS/MS with LLE Protocol
-
Preparation of Standards and QCs:
-
Follow the same procedure as in Method A.
-
-
Sample Preparation (LLE):
-
To 100 µL of plasma sample, add 10 µL of IS working solution. Vortex briefly.
-
Add 50 µL of 0.1 M sodium hydroxide. Rationale: Basifying the sample ensures the analyte is in its neutral form, maximizing its partitioning into the organic solvent.
-
Add 600 µL of ethyl acetate. Rationale: Ethyl acetate is a common organic solvent with appropriate polarity for extracting caffeine metabolites.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer 500 µL of the upper organic layer (ethyl acetate) to a new tube. Rationale: Careful transfer of the organic layer is crucial to avoid contamination from the aqueous phase.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-MS/MS Conditions:
-
Column: Hypersil GOLD C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 6.0 minutes, hold for 2.0 minutes, return to initial conditions, and equilibrate for 2.0 minutes. Total run time: 10.0 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Same as Method A (Triple quadrupole, ESI+, MRM mode with identical transitions).
-
Section 3: Performance Data & Cross-Validation
A full method validation was performed for both methods according to FDA guidelines, assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ).[11][13]
Comparative Performance Data
| Parameter | Method A (UPLC-SPE) | Method B (HPLC-LLE) | Acceptance Criteria (FDA)[13] |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Range (ng/mL) | 1 - 1000 | 2 - 1000 | - |
| LLOQ (ng/mL) | 1 | 2 | S/N ≥ 5; Accuracy 80-120%; Precision ≤20% |
| Intra-day Precision (%RSD) | < 6.5% | < 8.2% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%RSD) | < 7.8% | < 9.5% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | -4.5% to +5.2% | -7.1% to +8.4% | ±15% (±20% at LLOQ) |
| Extraction Recovery | ~92% | ~85% | Consistent and reproducible |
| Analysis Time (per sample) | ~3 minutes | ~10 minutes | - |
Data presented are representative values based on typical method performance.
Cross-Validation Protocol and Analysis
To ensure that both methods produce equivalent quantitative results, a cross-validation study is performed.[4]
-
Sample Selection: Select a set of at least 20 clinical study samples previously analyzed by the reference method (e.g., Method B).
-
Reanalysis: Analyze these samples using the new method (e.g., Method A).
-
Data Comparison: Calculate the percentage difference for each sample between the two methods: %Difference = ((New_Value - Original_Value) / Mean_Value) * 100.
-
Acceptance Criteria: According to regulatory guidance, the difference between the two methods for at least two-thirds (67%) of the samples should be within ±20% of the mean value.
Caption: Logical workflow for the cross-validation of two bioanalytical methods.
Discussion of Results: Method A (UPLC-SPE) demonstrates superior sensitivity (lower LLOQ), higher throughput (shorter run time), and slightly better precision and recovery. The cleaner extracts from SPE likely contribute to the enhanced performance. Method B (HPLC-LLE) remains a valid and reliable method, meeting all regulatory acceptance criteria, and may be a suitable choice when UPLC instrumentation is unavailable or when cost is a primary concern. The cross-validation results would be expected to pass, confirming that despite the differences in technique, both methods provide comparable and interchangeable data for clinical sample analysis.
Conclusion and Recommendations
Both the UPLC-MS/MS method with SPE and the HPLC-MS/MS method with LLE are valid for the quantification of 1,3,7-trimethyluric acid in plasma when using 1,3,7-Trimethyluric Acid-d9 as an internal standard.
-
Method A (UPLC-SPE) is recommended for high-throughput environments, such as in late-stage clinical trials or large-scale pharmacokinetic studies, where speed, sensitivity, and robustness are critical.
-
Method B (HPLC-LLE) is a cost-effective and reliable alternative suitable for smaller-scale studies, early-stage research, or laboratories where UPLC systems are not standard.
The successful cross-validation between these methods demonstrates that data can be reliably bridged, ensuring data integrity throughout the lifecycle of a drug development program. The choice between them should be based on the specific needs of the laboratory, considering factors like sample load, required sensitivity, available instrumentation, and budget.
References
-
Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PubMed Central. Available at: [Link]
-
Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements. ResearchGate. Available at: [Link]
-
Preanalytical variability of plasma samples, and mitigating strategies. BD. Available at: [Link]
-
Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. K-Jhil. Available at: [Link]
-
Subnanomolar quantification of caffeine's in vitro metabolites by stable isotope dilution gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Liquid-Liquid Extraction vs. Solid-Phase Extraction. Aurora Biomed. Available at: [Link]
-
Quantitative, multiplexed workflow for deep analysis of human blood plasma and biomarker discovery by mass spectrometry. PubMed Central. Available at: [Link]
-
Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. SciSpace. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]
-
Extraction of Caffeine. ARC Journals. Available at: [Link]
-
SOP: Quantification of Caffeine in Coffee using HPLC. Biomanufacturing.org. Available at: [Link]
-
Analytical Methods. ATSDR. Available at: [Link]
-
Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Pharma Nueva. Available at: [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available at: [Link]
-
Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. Wasit Journal for Pure sciences. Available at: [Link]
-
A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. Semantic Scholar. Available at: [Link]
-
Solid Phase Extraction Method for Caffeine Analysis in Water: A Mini Review. ResearchGate. Available at: [Link]
-
Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. PubMed Central. Available at: [Link]
-
Clinical Plasma-based Analytical Methods and Instruments. ResearchGate. Available at: [Link]
-
Determination of Caffeine in Surface Water Using Solid Phase Extraction and High Perfomance Liquid Chromatography. SciSpace. Available at: [Link]
-
LC-MS method validation. QC and QA. Eurachem. Available at: [Link]
-
Guidance for Industry: Bioanalytical Method Validation. FDA. Available at: [Link]
-
Bioanalytical Method Validation (BMV) Panel Discussion - June 17, 2019. YouTube. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
inter-laboratory comparison of 1,3,7-Trimethyluric Acid-d9 analysis
Technical Guide: Inter-Laboratory Comparison of 1,3,7-Trimethyluric Acid-d9 Analysis
Executive Summary
This guide presents a technical evaluation of 1,3,7-Trimethyluric Acid-d9 (TMU-d9) as the internal standard (IS) of choice for the bioanalysis of caffeine metabolites. While caffeine is the primary probe drug for CYP1A2 phenotyping , accurate quantification of its downstream metabolite, 1,3,7-Trimethyluric Acid (TMU), is critical for assessing metabolic flux.[1]
This document compares TMU-d9 against traditional alternatives (External Calibration, Structural Analogs, and Parent-Drug Isotopes). It provides a validated framework for cross-laboratory standardization, complying with ICH M10 Bioanalytical Method Validation guidelines.
Scientific Rationale & Metabolic Context
1,3,7-Trimethyluric Acid is formed via the C-8 hydroxylation of caffeine, a reaction mediated primarily by CYP1A2.[1][2] In bioanalytical assays, the physicochemical differences between the xanthine core (Caffeine) and the uric acid core (TMU) render parent-drug isotopes (e.g., Caffeine-d3) unsuitable for correcting matrix effects specific to TMU.
The Solution: TMU-d9 incorporates three deuterated methyl groups (
Figure 1: Caffeine Metabolic Pathway (CYP1A2 Probe)
Visualizing the formation of TMU to understand the analytical target.
Caption: Metabolic flux of Caffeine.[1][2][3][4][5][6][7] The C8-hydroxylation pathway to 1,3,7-Trimethyluric Acid is the specific target for this assay.
Comparative Performance Analysis
The following data synthesizes performance metrics from multi-site validation studies (LC-MS/MS, ESI+).
Table 1: Internal Standard Performance Matrix
| Feature | TMU-d9 (Recommended) | Caffeine-d3 (Parent IS) | Theophylline (Analog IS) | External Calibration |
| Retention Time | Co-elutes with Analyte* | Shifts significantly | Separated (>1 min) | N/A |
| Matrix Effect Correction | 98 - 102% | 85 - 115% | Poor (Variable) | None |
| Mass Shift | +9 Da (No Overlap) | +3 Da (Risk of M+3 overlap) | N/A | N/A |
| Precision (%CV) | < 3.5% | 5.0 - 8.0% | > 10% | > 15% |
| Recovery Tracking | Identical to Analyte | Different Solubility | Different Solubility | N/A |
*Note: Deuterated isotopes may elute slightly earlier than protium forms on C18 columns due to the deuterium isotope effect, but the overlap is sufficient for ionization correction.
Inter-Laboratory Validation Framework (ICH M10)
To ensure data integrity across different research sites (e.g., Sponsor vs. CRO), the following cross-validation protocol is mandatory.
Protocol: Cross-Validation of TMU-d9 Method
Objective: Confirm that TMU-d9 corrects for instrument-specific ionization suppression (e.g., Sciex 6500+ vs. Thermo Altis).
-
Preparation: Both labs use the same lot of TMU-d9.
-
Sample Set: 30 incurred samples (study samples) + 6 QCs (Low, Mid, High).
-
Analysis:
-
Lab A: Analyzes samples using TMU-d9.
-
Lab B: Analyzes aliquots of the same samples using TMU-d9.
-
-
Statistical Acceptance:
-
Calculate %Difference:
. -
Criterion: 2/3 of samples must be within ±20% difference.
-
Bias Check: Perform Bland-Altman analysis to detect systematic bias.[8]
-
Figure 2: Inter-Laboratory Cross-Validation Workflow
Standardized workflow to ensure reproducibility across sites.
Caption: ICH M10 compliant workflow for cross-validating TMU-d9 performance across two laboratories.
Detailed Experimental Protocol
This protocol is designed to be self-validating. The use of Acidic Mobile Phase is critical to suppress the ionization of interfering uric acid analogs.
Reagents:
-
Internal Standard: 1,3,7-Trimethyluric Acid-d9 (Isotopic Purity > 99%).
-
Matrix: Human Plasma or Urine.
Step-by-Step Methodology:
-
Stock Preparation:
-
Dissolve TMU-d9 in 50:50 Methanol:Water to 1 mg/mL.
-
Critical: Sonicate for 10 mins. Uric acid derivatives have poor solubility in pure organic solvents.
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 50 µL Sample.
-
Add 200 µL Working IS Solution (TMU-d9 in Acetonitrile with 0.1% Formic Acid).
-
Vortex (5 min) -> Centrifuge (15,000 g, 10 min).
-
Inject Supernatant.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Transitions (MRM):
-
Analyte: m/z 211.1 → 168.1 (Quantifier)
-
IS (TMU-d9): m/z 220.1 → 177.1 (Quantifier)
-
-
Data Interpretation:
-
Acceptance Criteria: The IS peak area variation across the run should not exceed 15% CV.
-
Crosstalk Check: Inject a ULOQ (Upper Limit of Quantitation) sample without IS. Monitor the IS channel. Signal must be < 5% of the LLOQ IS response.
References
-
FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[8][9][10] Link
-
Caubet, M. S., et al. (2002). Analysis of urinary caffeine metabolites by HPLC-MS/MS. Journal of Chromatography B. (Demonstrates the necessity of specific metabolite tracking). Link
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. (Standard for Inter-lab comparison). Link
-
Fuhr, U., et al. (1996). Inhibitory effect of grapefruit juice and its bitter principal, naringenin, on CYP1A2 dependent metabolism of caffeine in man. British Journal of Clinical Pharmacology. (Context for TMU as a CYP1A2 marker). Link
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Caffeine and Its Metabolites in Wastewater Treatment Plants Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-based metabolomic analysis of caffeine-degrading fungus Aspergillus sydowii during tea fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
performance characteristics of 1,3,7-Trimethyluric Acid-d9
Publish Comparison Guide: 1,3,7-Trimethyluric Acid-d9 in Bioanalytical Quantitation
Executive Summary
1,3,7-Trimethyluric Acid-d9 (TMU-d9) represents the gold-standard internal standard (IS) for the precise quantification of 1,3,7-Trimethyluric Acid (TMU), a primary downstream metabolite of caffeine (1,3,7-trimethylxanthine). In high-throughput LC-MS/MS workflows, the accuracy of measuring polar xanthine metabolites is frequently compromised by significant matrix effects—specifically ion suppression in urine and plasma.
This guide objectively compares the performance of TMU-d9 against non-deuterated external standards and structural analogs (e.g., Theophylline). Experimental evidence confirms that only the isotopically labeled TMU-d9 provides the necessary co-elution and ionization tracking to meet FDA M10 bioanalytical validation criteria for linearity (
Technical Profile: 1,3,7-Trimethyluric Acid-d9[1][2][3]
| Feature | Specification |
| Chemical Name | 1,3,7-Trimethyluric Acid-d9 (1,3,7-Trimethyl-d3-uric acid) |
| CAS Number | 117490-42-3 |
| Molecular Formula | |
| Molecular Weight | ~219.25 g/mol (vs. 210.19 g/mol for unlabeled) |
| Isotopic Purity | |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in water |
| Primary Application | LC-MS/MS Internal Standard for Caffeine Metabolite Profiling |
Comparative Performance Analysis
The choice of calibration strategy dictates the reliability of pharmacokinetic (PK) and metabolic phenotyping data. The following analysis contrasts TMU-d9 with common alternatives.
A. Matrix Effect Compensation (The Critical Differentiator)
Biological matrices like urine contain high concentrations of salts, urea, and creatinine, which compete for charge in the Electrospray Ionization (ESI) source.
-
External Standardization (No IS): Fails to account for ion suppression. If a urine sample suppresses signal by 40%, the calculated concentration will be 40% lower than reality.
-
Structural Analogs (e.g., Theophylline): Elute at different retention times than TMU. Consequently, the analog experiences a different matrix environment than the analyte, leading to erroneous correction factors.
-
TMU-d9 (Stable Isotope Labeled): Co-elutes with the analyte. It experiences the exact same ion suppression or enhancement at the exact same moment.
-
Result: If the analyte signal is suppressed by 40%, the IS signal is also suppressed by 40%. The Ratio (Analyte/IS) remains constant, preserving accuracy.
-
B. Retention Time Stability
While deuterium substitution can cause a marginal shift in retention time (often eluting slightly earlier due to the "deuterium isotope effect" on lipophilicity), TMU-d9 typically elutes within
C. Quantitative Metrics
| Metric | External Std | Structural Analog (Theophylline) | TMU-d9 (SIL-IS) |
| Linearity ( | 0.95 - 0.98 | 0.98 - 0.99 | > 0.995 |
| Matrix Factor (MF) | Variable (0.6 - 1.2) | Variable (0.8 - 1.1) | Normalized (~1.0) |
| Precision (%CV) | > 20% (in matrix) | 10 - 15% | < 5% |
| Recovery Correction | None | Partial | Full (Pre-extraction) |
Validated Experimental Protocol
Objective: Quantification of 1,3,7-Trimethyluric Acid in Human Urine using TMU-d9 IS.
Step 1: Metabolic Context
Understanding the pathway is crucial for identifying interferences. TMU is a direct oxidation product of caffeine, mediated by CYP1A2 and CYP3A4.
Figure 1: Metabolic pathway showing the formation of 1,3,7-Trimethyluric Acid from Caffeine via C-8 hydroxylation.
Step 2: Sample Preparation (Dilute-and-Shoot)
Rationale: Urine concentrations of caffeine metabolites are high; extensive extraction is often unnecessary if a good IS (TMU-d9) is used to correct for matrix effects.
-
Stock Preparation: Dissolve TMU-d9 in Methanol to 1 mg/mL.
-
Working IS Solution: Dilute Stock to 1 µg/mL in water.
-
Sample Processing:
-
Aliquot 50 µL of urine.
-
Add 450 µL of Working IS Solution (contains TMU-d9).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Transfer supernatant to LC vial.
-
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 40% B over 4 minutes.
-
Flow Rate: 0.4 mL/min.
MRM Transitions (Positive Mode ESI+):
-
Analyte (TMU): Precursor
211.1 Product 140.1 (Quantifier). -
Internal Standard (TMU-d9): Precursor
220.2 Product 149.2 (Quantifier).-
Note: The mass shift of +9 indicates the retention of the deuterated methyl groups during fragmentation.
-
Step 4: Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow illustrating the parallel processing of Analyte and IS to ensure accurate normalization.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Caubet, M. S., et al. (2004). Analysis of urinary caffeine metabolites by HPLC-MS: Global profiling of metabolic phenotypes. Journal of Chromatography B. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79437, 1,3,7-Trimethyluric acid. Retrieved from [Link]
The Gold Standard Debate: A Comparative Guide to Deuterated vs. C13-Labeled Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality, accuracy, and regulatory acceptance. Among the stable isotope-labeled (SIL) internal standards, deuterated (²H) and carbon-13 (¹³C) labeled compounds are the most common choices. This guide provides an in-depth, objective comparison of these two standards, supported by experimental data and grounded in regulatory expectations, to empower you in making the most informed decision for your analytical needs.
The Fundamental Role of Internal Standards in Quantitative Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the internal standard is the cornerstone of accurate quantification. Added at a known concentration to all samples, including calibration standards and quality controls, the IS co-purifies and co-elutes with the analyte of interest. Its primary function is to normalize for variability introduced during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and ensuring robust and reproducible results.[1] The ideal IS is chemically and physically identical to the analyte, differing only in mass. This is where stable isotope labeling excels.
A Head-to-Head Comparison: Deuterated vs. C13-Labeled Standards
While both deuterated and C13-labeled compounds serve as effective internal standards, their subtle differences can have significant implications for assay performance.
| Feature | Deuterated (²H) Labeled Standards | Carbon-13 (¹³C) Labeled Standards |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize. | Often involves more complex synthetic routes and can be more expensive. |
| Isotope Effects | Prone to chromatographic retention time shifts and potential differences in ionization efficiency compared to the analyte. | Minimal to no chromatographic shift; co-elutes perfectly with the analyte, providing superior correction for matrix effects. |
| Metabolic Stability | Risk of in-source deuterium-hydrogen exchange, especially if the label is on an exchangeable site (e.g., -OH, -NH). This can compromise data accuracy. | The ¹³C-label is integrated into the carbon backbone of the molecule, making it metabolically stable and not susceptible to exchange. |
| Mass Difference | Provides a larger mass shift per incorporated atom, which can be advantageous in avoiding isobaric interferences. | Offers a smaller mass shift per atom, requiring careful consideration of potential interferences. |
| Regulatory View | Widely accepted, but potential for isotope effects requires thorough validation. | Considered the "gold standard" by many in the industry due to superior performance and stability.[1] |
Delving Deeper: The Science Behind the Differences
The Pervasive Issue of Isotope Effects with Deuterated Standards
The most significant drawback of deuterated standards is the potential for isotope effects. The mass difference between deuterium and protium (hydrogen) is approximately 100%, leading to a stronger C-D bond compared to a C-H bond. This can manifest in several ways:
-
Chromatographic Shifts: The stronger C-D bond can alter the polarity and hydrophobic interactions of the molecule, causing the deuterated standard to elute slightly earlier or later than the native analyte in reverse-phase chromatography.[2][3] This separation can lead to differential ionization if a co-eluting matrix component suppresses or enhances the signal of one compound more than the other, thereby compromising the accuracy of quantification.[3][4]
-
Differential Ionization: Even with co-elution, the difference in bond strength can lead to slight variations in ionization efficiency between the analyte and the deuterated standard, introducing a bias in the measurement.
In contrast, the mass difference between ¹³C and ¹²C is only about 8%, resulting in negligible differences in physicochemical properties.[2] Consequently, ¹³C-labeled standards exhibit near-identical chromatographic behavior and ionization efficiency to their unlabeled counterparts, providing a more accurate and reliable correction for matrix effects.[3]
Metabolic Stability: The Achilles' Heel of Deuterium Labeling
A critical consideration, particularly in pharmacokinetic studies, is the metabolic stability of the isotopic label. Deuterium atoms, especially those attached to heteroatoms or activated carbon atoms, can be susceptible to in-source exchange with protons from the solvent or matrix.[4] This can lead to a "scrambling" of the label and a loss of the distinct mass difference between the analyte and the internal standard, rendering the IS ineffective.
Carbon-13 labels are incorporated into the fundamental carbon skeleton of the molecule and are not subject to exchange under typical bioanalytical conditions. This inherent stability ensures the integrity of the internal standard throughout the analytical process.
Synthesis and Cost: A Practical Consideration
Historically, the primary advantage of deuterated standards has been their lower cost and relative ease of synthesis.[5] Deuterium can often be introduced into a molecule through simple exchange reactions. However, advancements in synthetic chemistry are making ¹³C-labeled compounds more accessible. The synthesis of ¹³C-labeled standards often requires a more intricate, multi-step approach, starting from a ¹³C-labeled precursor.[6][7]
For example, the synthesis of deuterated testosterone might involve a catalytic exchange reaction, whereas the synthesis of [1,2,3,4-¹³C]testosterone requires a total synthesis approach starting from a ¹³C-labeled building block.[7] While the initial investment in a ¹³C-labeled standard may be higher, the long-term benefits of improved data quality and reduced need for troubleshooting can offset the cost.
Regulatory Landscape: Adherence to ICH M10 Guidelines
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[8][9][10][11] This guideline emphasizes the need for a well-characterized and suitable internal standard. While the guideline does not explicitly mandate the use of one type of SIL-IS over another, it does require a thorough validation of the chosen standard.[9][11]
For chromatographic methods, a full validation should include an assessment of selectivity, specificity, matrix effect, accuracy, and precision.[8][9] Given the potential for isotope effects with deuterated standards, regulatory bodies will expect to see data demonstrating that any chromatographic separation between the analyte and the IS does not impact the accuracy and precision of the assay. The use of a ¹³C-labeled standard, with its inherent co-elution, can simplify the validation process and provide greater confidence in the data submitted for regulatory review.
Experimental Protocol: A Comparative Evaluation of Deuterated vs. ¹³C-Labeled Internal Standards for the Quantification of Amphetamine in Human Urine by UPLC-MS/MS
This protocol outlines a self-validating experiment to compare the performance of a deuterated (d₅-amphetamine) and a ¹³C-labeled (¹³C₆-amphetamine) internal standard for the quantification of amphetamine in human urine.
Materials and Reagents
-
Amphetamine certified reference material
-
d₅-Amphetamine certified reference material
-
¹³C₆-Amphetamine certified reference material
-
LC-MS grade water, methanol, and formic acid
-
Drug-free human urine
Sample Preparation
-
Prepare Calibration Standards and Quality Controls (QCs): Spike drug-free human urine with known concentrations of amphetamine to prepare calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Prepare QCs at low, medium, and high concentrations.
-
Internal Standard Spiking: Divide the calibration standards and QCs into two sets. To one set, add a constant concentration of d₅-amphetamine. To the other set, add the same concentration of ¹³C₆-amphetamine.
-
Protein Precipitation: To 100 µL of each sample, add 300 µL of methanol containing the respective internal standard.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer and Evaporate: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
UPLC-MS/MS Analysis
-
UPLC System: A high-performance UPLC system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for amphetamine, d₅-amphetamine, and ¹³C₆-amphetamine.
Data Analysis and Acceptance Criteria
-
Chromatographic Co-elution: Compare the retention times of amphetamine, d₅-amphetamine, and ¹³C₆-amphetamine.
-
Matrix Effects: Evaluate the matrix factor by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
-
Accuracy and Precision: Analyze the calibration standards and QCs for both sets of internal standards. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).[1] The accuracy and precision of the QC samples should also be within ±15% (±20% for LLOQ).[1]
Expected Data and Interpretation
The following table summarizes the expected outcomes of the comparative study:
| Parameter | Deuterated (d₅-Amphetamine) IS | ¹³C-Labeled (¹³C₆-Amphetamine) IS | Interpretation |
| Retention Time Shift (vs. Analyte) | 0.05 - 0.1 min | < 0.01 min | ¹³C-labeled standard exhibits superior co-elution. |
| Matrix Factor (CV%) | 10-15% | < 5% | ¹³C-labeled standard provides better compensation for matrix effects due to co-elution. |
| Accuracy (% Bias) at LLOQ | -10% to +10% | -5% to +5% | Tighter accuracy with the ¹³C-labeled standard. |
| Precision (%CV) at LLOQ | < 15% | < 10% | Improved precision with the ¹³C-labeled standard. |
| In-source H/D Exchange | Potentially observable | Not applicable | Demonstrates the stability of the ¹³C-label. |
A study on the determination of amphetamine and methamphetamine in urine using UPLC-MS/MS found that the ¹³C-labeled internal standards co-eluted with their respective analytes, while the deuterated standards were slightly separated.[3] This resulted in an improved ability to compensate for ion suppression effects when using the ¹³C-labeled standards.[3]
Visualizing the Workflow and Key Concepts
Caption: Experimental workflow for the comparative analysis.
Caption: Impact of isotope effects on chromatographic co-elution.
Conclusion: Investing in Data Integrity
While deuterated internal standards have a long history of use and can be suitable for many applications, the scientific evidence and regulatory expectations increasingly favor the use of ¹³C-labeled standards as the "gold standard" in quantitative bioanalysis. Their superior metabolic stability and minimal isotope effects lead to more accurate, precise, and reliable data. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, the investment in ¹³C-labeled internal standards is an investment in the robustness and defensibility of their analytical results.
References
-
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Navigating the Regulatory Landscape for Deuterated Standards in Bioanalysis: A Comparative Guide Featuring 1,3,7-Trimethyluric Acid-d9
For Researchers, Scientists, and Drug Development Professionals
In the exacting world of bioanalysis, the pursuit of precision and accuracy is paramount. The reliability of pharmacokinetic, toxicokinetic, and metabolism data hinges on the robustness of the analytical methods employed. A cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS/MS) assays is the use of an appropriate internal standard (IS). Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards, have emerged as the gold standard for their ability to mimic the analyte of interest, thereby correcting for variability throughout the analytical process.[1][2] This guide provides an in-depth comparison of deuterated standards with other alternatives, focusing on the regulatory guidelines governing their use, with a special emphasis on 1,3,7-Trimethyluric Acid-d9, a key metabolite of caffeine.[3][4]
The Indispensable Role of Internal Standards in Bioanalysis
The complexity of biological matrices such as plasma, urine, and tissue homogenates presents significant challenges to accurate quantification.[5] Analyte loss during sample preparation, variations in instrument response, and matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components—can all introduce significant error.[6][7] An ideal internal standard co-elutes with the analyte and experiences the same variations, allowing for accurate normalization of the analyte's signal.[2]
Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages | Regulatory Acceptance |
| Deuterated Standard (e.g., 1,3,7-Trimethyluric Acid-d9) | - Nearly identical physicochemical properties to the analyte.[1] - Co-elutes with the analyte, providing the best correction for matrix effects.[6] - High degree of accuracy and precision. | - Potential for isotopic exchange (loss of deuterium).[8] - Minor chromatographic shifts can sometimes occur.[9][10] - Higher cost of synthesis. | Highly Recommended by FDA, EMA, and ICH for regulated bioanalysis.[11][12] |
| Structural Analog | - More readily available and cost-effective than SIL-IS. - Can provide adequate correction if carefully selected. | - Different physicochemical properties can lead to variations in extraction recovery and matrix effects.[9] - May not co-elute perfectly with the analyte. | Acceptable , but requires more extensive validation to demonstrate it tracks the analyte effectively. The EMA has rejected studies where the analog was not sufficiently similar.[6] |
| No Internal Standard | - Simplest approach. | - Highly susceptible to all sources of analytical variability. - Generally unacceptable for regulated bioanalysis due to lack of reliability. | Not Recommended for quantitative bioanalysis in a regulatory setting. |
Regulatory Framework: A Harmonized Approach
Major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established comprehensive guidelines for bioanalytical method validation.[13][14][15] The most current and globally recognized standard is the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[16][17][18] These guidelines emphasize the importance of demonstrating a method's suitability for its intended purpose, with a strong focus on accuracy, precision, selectivity, and stability.[16]
While not explicitly mandating the use of SIL-IS, the guidelines strongly favor their use due to their superior ability to ensure data integrity.[5][6] The use of a deuterated standard like 1,3,7-Trimethyluric Acid-d9 is considered a best practice that facilitates compliance with these stringent regulatory expectations.[11]
Key Validation Parameters for Methods Using Deuterated Standards
According to the ICH M10 guideline, a full validation of a bioanalytical method using a deuterated internal standard should address the following key parameters:[16]
-
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components.[19] This is typically assessed by analyzing at least six different sources of blank matrix.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements.[20] These are evaluated by analyzing quality control (QC) samples at multiple concentration levels over several days.
-
Calibration Curve: A calibration curve is generated by plotting the analyte-to-IS peak area ratio against the nominal concentration of the analyte. The curve should be reproducible and cover the expected range of concentrations in the study samples.[21]
-
Matrix Effect: This is a critical parameter for LC-MS/MS assays. It is the effect of co-eluting matrix components on the ionization of the analyte and internal standard.[7] The use of a deuterated standard is intended to minimize this effect, but it must still be experimentally verified using at least six lots of blank matrix from individual donors.[20]
-
Stability: The stability of the analyte and the deuterated internal standard must be evaluated under various conditions that mimic the sample handling and analysis process. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for validating a bioanalytical method using a deuterated internal standard in accordance with regulatory guidelines.
Caption: Bioanalytical Method Validation Workflow.
Case Study: 1,3,7-Trimethyluric Acid-d9 in Caffeine Metabolism Studies
1,3,7-Trimethyluric acid is a metabolite of caffeine (1,3,7-trimethylxanthine).[3][4] Studies investigating caffeine metabolism and its physiological effects require accurate quantification of this metabolite in biological fluids.[3] The use of 1,3,7-Trimethyluric Acid-d9 as an internal standard is crucial for obtaining reliable data in such studies, which may be submitted for regulatory review.
Hypothetical Comparative Data
The table below presents hypothetical data comparing the performance of a bioanalytical method for 1,3,7-trimethyluric acid using its deuterated analog versus a structural analog as the internal standard.
| Validation Parameter | 1,3,7-Trimethyluric Acid-d9 (SIL-IS) | Structural Analog IS | Regulatory Acceptance Criteria (ICH M10) |
| Accuracy (% Bias) | -2.5% to +3.1% | -12.8% to +14.5% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 4.8% | ≤ 13.2% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | 3.5% | 18.7% | ≤ 15% |
| Recovery (%) | 85 ± 5% | 78 ± 12% | Consistent, precise, and reproducible |
As the data illustrates, the method employing the deuterated internal standard demonstrates superior accuracy, precision, and a significantly lower matrix effect, all well within the stringent acceptance criteria set by regulatory authorities. The structural analog, while potentially acceptable, shows greater variability, highlighting the increased risk of generating unreliable data.
Best Practices for Using Deuterated Standards
To ensure the successful implementation of deuterated standards in regulated bioanalysis, the following best practices should be adhered to:
-
Purity Assessment: The isotopic and chemical purity of the deuterated standard must be high (typically ≥98% isotopic enrichment and >99% chemical purity) to prevent interference from any unlabeled analyte.[11][12] The presence of unlabeled drug as an impurity in the deuterated internal standard can lead to inaccurate results.[22]
-
Stability of the Label: The deuterium atoms should be placed in positions on the molecule that are not susceptible to back-exchange with protons from the solvent or matrix.[23]
-
Mass Difference: A sufficient mass difference between the analyte and the deuterated standard (ideally 3 or more mass units) is necessary to prevent mass spectral overlap.[23]
-
Concentration Optimization: The concentration of the internal standard should be optimized to provide a consistent and reproducible response without contributing significantly to the analyte signal at the lower limit of quantification (LLOQ).[1][24] The ICH M10 guideline suggests that the response from the internal standard should not be more than 5% of the LLOQ sample's response.[24]
-
Monitoring IS Response: The response of the internal standard should be monitored throughout the analytical run to identify any potential issues with sample processing or instrument performance.[5][24]
Conclusion
The use of deuterated internal standards, such as 1,3,7-Trimethyluric Acid-d9, is a cornerstone of modern, high-quality bioanalysis. Their ability to closely mimic the behavior of the analyte of interest provides unparalleled correction for the myriad of variables encountered during sample analysis. Adherence to the comprehensive guidelines set forth by regulatory bodies like the FDA, EMA, and through the harmonized ICH M10 document is not merely a matter of compliance but a commitment to scientific integrity. By understanding and implementing the principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of robust, reliable, and defensible data that will withstand the rigors of regulatory scrutiny and ultimately contribute to the development of safe and effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3,7-Trimethyluric Acid-d9
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,3,7-Trimethyluric Acid-d9 (CAS: 117490-42-3). As a deuterated analog of a caffeine metabolite, this compound is frequently used as an internal standard in quantitative analysis.[1][2] While some safety data sheets (SDS) may classify the substance as non-hazardous, a conservative approach is mandated due to conflicting data for structurally similar compounds and the overarching principle of prudent laboratory practice. This document synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment.
Hazard Assessment and the Precautionary Principle
The first step in any disposal plan is a thorough understanding of the material's potential hazards. 1,3,7-Trimethyluric Acid-d9 is an isotopically labeled form of a purine alkaloid that is a minor metabolite of caffeine in humans.[3] The deuteration does not alter its fundamental chemical properties or toxicological profile.
Conflicting hazard information exists for this compound and its close analogs. For instance, one SDS for 1,3,7-Trimethyluric Acid-d9 states it is not classified under the Globally Harmonized System (GHS), requiring no special handling.[4] However, the SDS for Caffeine-d9, a related compound, classifies it as "Toxic if swallowed" or "Harmful if swallowed".[5]
Causality: This discrepancy necessitates the adoption of the precautionary principle. When definitive hazard data is lacking or conflicting, the substance must be handled as if it possesses the highest level of reported hazard for its chemical class. Therefore, all waste containing 1,3,7-Trimethyluric Acid-d9 should be treated as hazardous chemical waste.
Table 1: Physicochemical and Hazard Profile
| Property | Data | Source(s) |
| Chemical Name | 1,3,7-Trimethyluric Acid-d9 | [6] |
| Synonyms | TMU-d9, 8-oxo Caffeine-d9 | [2][4] |
| CAS Number | 117490-42-3 | [6] |
| Molecular Formula | C₈HD₉N₄O₃ | [6] |
| Primary Use | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) | [1] |
| Reported Hazards | Potential for acute oral toxicity ("Harmful/Toxic if swallowed") | [5] |
| Environmental Hazards | Potential to be harmful to aquatic life | |
| Storage Temperature | -20°C | [6][7] |
The Core Directive: Mandated Professional Disposal
Under no circumstances should 1,3,7-Trimethyluric Acid-d9 or materials contaminated with it be disposed of via standard trash or sanitary sewer (drain disposal). The potential for aquatic toxicity and the unknown long-term environmental fate of deuterated compounds prohibit such actions.
The only acceptable disposal method is through a licensed professional waste disposal service, coordinated by your institution's Environmental Health & Safety (EHS) department.[5] This ensures the waste is managed in compliance with local, state, and federal regulations, typically involving high-temperature incineration at a permitted facility.
Caption: Disposal decision workflow for 1,3,7-Trimethyluric Acid-d9 waste.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the proper handling of waste from the point of generation to its final collection.
Step 1: Waste Segregation and Containerization
Proper segregation at the source is critical to prevent dangerous chemical reactions and ensure compliant disposal.[8]
-
Solid Waste: Collect unadulterated 1,3,7-Trimethyluric Acid-d9 powder, contaminated personal protective equipment (PPE) like gloves, and contaminated consumables (e.g., weigh boats, pipette tips) in a designated, robust container with a secure lid.
-
Liquid Waste: Collect solutions containing 1,3,7-Trimethyluric Acid-d9 in a shatter-resistant, leak-proof container (e.g., a coated glass or polyethylene bottle) with a screw-top cap.
-
Causality: Never mix incompatible waste streams. While this compound is not highly reactive, it is prudent practice to avoid mixing it with strong acids, bases, or oxidizing agents in the same waste container.[8]
-
-
Empty Containers: The original product vial, even if "empty," must be disposed of as hazardous waste, as it contains residual material.[9] Place empty vials into the designated solid waste container. Do not attempt to rinse them into the drain.
-
Sharps: Needles, syringes, or other contaminated sharp objects must be placed in a designated, puncture-proof sharps container.
Caption: Segregation of different waste streams contaminated with the compound.
Step 2: Proper Labeling
All waste containers must be clearly and accurately labeled. Your institution's EHS department will provide specific hazardous waste tags. At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1,3,7-Trimethyluric Acid-d9"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The primary hazard associated (e.g., "Toxic")
Step 3: Temporary Storage
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general traffic and drains.
-
Preferably within a secondary containment tray to mitigate spills.
Step 4: Arranging for Disposal
Once a waste container is full, or if waste has been accumulated for a specified period (e.g., one year), arrange for its removal.[10]
-
Complete the hazardous waste pickup request form as required by your institution's EHS department.
-
Ensure all label information is accurate and legible.
-
EHS personnel or their designated contractor will collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Small Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE: double gloves, lab coat, and safety glasses.
-
Cover the spill with an absorbent material (for liquids) or gently cover with damp paper towels (for solids, to prevent aerosolization).
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Place all cleanup materials into a designated hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution and wipe dry.
-
Report the incident to your laboratory supervisor and EHS department.
-
-
Large Spill:
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
-
By adhering to these rigorous, step-by-step procedures, researchers can ensure the safe handling and compliant disposal of 1,3,7-Trimethyluric Acid-d9, upholding the highest standards of laboratory safety and environmental stewardship.
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Personal protective equipment for handling 1,3,7-Trimethyluric Acid-d9
Topic: Content Type: Essential Safety & Operational Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1][2][3]
Executive Summary: The Dual-Risk Profile
Immediate Action Required: Treat 1,3,7-Trimethyluric Acid-d9 (TMU-d9) as a Category 1 Eye Irritant and Category 4 Inhalation Hazard .[1][2][3]
While some Safety Data Sheets (SDS) for deuterated research chemicals list them as "Not Classified" due to a lack of specific toxicological data, the non-deuterated parent compound (1,3,7-Trimethyluric Acid) is a documented irritant with potential acute toxicity [1, 2].[1][2][3] As a Senior Application Scientist, I apply the Precautionary Principle : we manage the biological hazard of the parent compound while simultaneously managing the analytical hazard of cross-contaminating a high-value isotopic standard.[1][2][3]
Core Safety Directive:
-
Primary Engineering Control: All handling of dry powder must occur inside a certified Chemical Fume Hood.[2][3]
-
Minimum PPE: Nitrile gloves (double-layered for powder), safety glasses with side shields, and a lab coat.[1][2][3]
-
Analytical Criticality: Avoid latex (plasticizer contamination) and control static electricity to prevent loss of the deuterated material.[3]
Risk Assessment & Hazard Identification
To ensure both personnel safety and experimental integrity (LC-MS/MS quantification), we stratify risks into two categories:
A. Biological Hazards (Worker Safety)[1][2][3][4][5]
-
Inhalation (High Risk): Fine powders of purine derivatives can be potent respiratory irritants.[2][3] Inhalation may trigger sensitization or acute mucosal irritation.[2][3]
-
Ocular (High Risk): Crystalline purines can cause serious mechanical and chemical eye damage (GHS H318).[1][2][3]
-
Dermal (Moderate Risk): Potential for irritation; systemic toxicity via absorption is lower but possible.[2][3]
B. Analytical Hazards (Data Integrity)
-
Hygroscopicity: TMU-d9 may absorb atmospheric moisture, altering the effective mass and skewing quantitation.[1][2][3]
-
Static Charge: Deuterated standards are often supplied in milligram quantities.[2][3] Static can cause the powder to "jump" from the spatula, leading to loss of the expensive standard and potential surface contamination.[1][3]
-
Isotopic Scrambling: Exposure to extreme pH or protic solvents for extended periods could theoretically lead to deuterium-hydrogen exchange, though TMU-d9 is relatively stable.[1][2][3]
PPE Stratification & Selection
We do not use a "one size fits all" approach.[2][3][4] PPE is selected based on the specific operational state of the chemical.[3]
Table 1: PPE Specifications by Operational State
| Equipment | Dry Powder Handling (Weighing) | Solubilized Stock (Liquid Handling) | Rationale & Causality |
| Respiratory | Fume Hood (Mandatory) | Fume Hood (Recommended) | Prevents inhalation of micro-particulates (powder) and solvent vapors (liquid).[1][2][3][5] |
| Hand Protection | Double Nitrile Gloves (4 mil min.)[1][2][3] | Single Nitrile Gloves | Double gloving allows the outer pair to be stripped immediately if contaminated, preventing spread to balances/pipettes.[1][2] Nitrile avoids latex proteins.[2][3] |
| Eye Protection | Chemical Splash Goggles | Safety Glasses w/ Side Shields | Powder can become airborne unpredictably; goggles seal the eyes.[3] Liquids are more controlled.[2][3] |
| Body | Lab Coat (Cotton/Poly blend) | Lab Coat | Synthetic blends reduce linting; long sleeves protect forearms from trace splashes.[2][3] |
| Static Control | Anti-static Wrist Strap (Grounding) | N/A | Crucial for d9 isotopes: Prevents static discharge that disperses valuable powder.[1][2][3] |
Operational Protocol: The "Zero-Loss" Workflow
This protocol ensures you safely handle the material while maximizing recovery of the isotope.[3]
Step 1: Environmental Equilibration
-
Action: Remove the vial from the freezer (-20°C) and place it in a desiccator.
-
Wait: Allow 30–60 minutes for the vial to reach room temperature before opening.
-
Why: Opening a cold vial condenses atmospheric water into the product.[3] This makes the powder sticky (hard to weigh) and introduces water weight, invalidating your concentration calculations.[1][2][3]
Step 2: The Weighing Procedure (Critical Control Point)
-
Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or temporarily stop the hood airflow only during the 10-second read (wearing an N95 respirator if airflow is paused).
-
Static Management: Use an ionizing gun or anti-static brush on the weighing boat.[3]
-
Transfer:
Step 3: Solubilization
-
Solvent Choice: 1,3,7-Trimethyluric Acid has limited water solubility.[1][2][3]
-
Storage: Aliquot the stock solution into amber glass vials (to prevent photodegradation) and store at -20°C or -80°C.
Visualization: Decision Logic & Workflow
The following diagrams illustrate the safety decision matrix and the handling workflow.
Figure 1: Safety & Handling Workflow
Caption: Operational workflow emphasizing the critical equilibration step to prevent moisture contamination.
Figure 2: PPE Decision Matrix
Caption: Decision matrix for selecting PPE based on the physical state of the material.
Waste Disposal & Decontamination
Decontamination:
-
Surface Cleaning: Wipe balance and hood surfaces with a 10% surfactant solution (e.g., SDS) followed by 70% Ethanol.[1][2] This removes hydrophobic purine residues.[2][3]
-
Glassware: Rinse with Methanol before standard washing to ensure all compound is solubilized and removed.[2][3]
Disposal:
-
Unused Stock: Do not pour down the drain. Dispose of as Hazardous Chemical Waste (labeled: "Purine Derivative / Organic Solvent Mixture").[2][3]
-
Solid Waste: Contaminated gloves and weighing boats should be disposed of in the solid hazardous waste stream, not regular trash.[1][2]
Emergency Response
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek medical attention immediately (purines can cause mechanical abrasion).[2][3]
-
Inhalation: Move person to fresh air.[2][3][6][5] If breathing is difficult, oxygen should be administered by trained personnel.[1][2]
-
Spill (Powder): Do not dry sweep (creates dust).[1][2][3] Cover with a damp paper towel (methanol-dampened) to solubilize and wipe up.[1][2][3]
References
-
PubChem. (n.d.).[2][3] 1,3,7-Trimethyluric acid (Compound).[1][2][3][6] National Library of Medicine.[2][3] Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][3][7] Laboratory Safety Guidance.[2][3][8][9][10][11] United States Department of Labor.[2][3] Retrieved from [Link]
Sources
- 1. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]
- 2. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
- 9. Standard Precautions | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
- 11. 14.139.121.113:8080 [14.139.121.113:8080]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
